Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[6-(hydroxymethyl)pyridin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-6-4-5-8(7-14)12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLIUAJKGDHJMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598259 | |
| Record name | tert-Butyl [6-(hydroxymethyl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203321-83-9 | |
| Record name | tert-Butyl [6-(hydroxymethyl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate (CAS No. 203321-83-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate, a key intermediate in medicinal chemistry and organic synthesis. This document details its physicochemical properties, synthesis protocols, and its role as a versatile building block in the development of therapeutic agents.
Chemical and Physical Properties
This compound, with the CAS number 203321-83-9, is a pyridine-based carbamate derivative.[1] Its structure incorporates a reactive hydroxymethyl group and a tert-butoxycarbonyl (Boc) protecting group, making it a valuable precursor for further chemical modifications.[1] The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 203321-83-9 | [1] |
| Molecular Formula | C₁₁H₁₆N₂O₃ | [1] |
| Molecular Weight | 224.26 g/mol | [1] |
| Boiling Point | 387.8 °C | [1] |
| Density | 1.1 g/cm³ | [1] |
| Physical Form | Yellow Solid | |
| Purity | ≥95% - 96% |
Note: A specific melting point for this compound is not consistently reported in the literature.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several routes. The most common methods involve the protection of the amino group of a corresponding pyridine derivative. Below are detailed protocols for two synthetic approaches.
Method 1: Boc Protection of 6-(hydroxymethyl)pyridin-2-amine
This method involves the direct protection of the primary amine of 6-(hydroxymethyl)pyridin-2-amine using di-tert-butyl dicarbonate ((Boc)₂O).
Experimental Workflow:
Figure 1: Workflow for the synthesis of this compound via Boc protection.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-(hydroxymethyl)pyridin-2-amine in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane. To this solution, add a suitable base, like triethylamine, to act as a scavenger for the acid generated during the reaction.
-
Reagent Addition: While stirring the solution at room temperature, add di-tert-butyl dicarbonate ((Boc)₂O) dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Method 2: Multi-step Synthesis via Palladium-Catalyzed Cross-Coupling
A more complex, alternative route involves a multi-step synthesis that allows for greater molecular diversity.[1]
Logical Relationship of Synthetic Steps:
Figure 2: Logical flow of a multi-step synthesis of this compound derivatives.
This pathway offers the flexibility to introduce various substituents onto the pyridine ring before the formation of the carbamate.[1]
Biological Activity and Applications in Drug Discovery
This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The carbamate functional group is a known pharmacophore that can interact with biological targets, often by forming covalent bonds with nucleophilic residues in enzymes or receptors.[1]
While specific biological targets for this particular compound are not extensively documented in publicly available literature, its structural motifs are present in molecules investigated for various diseases. Carbamate derivatives, in general, have been explored as therapeutic agents in a wide range of conditions.
Potential Therapeutic Areas for Derivatives:
The versatility of the hydroxymethyl and carbamate groups allows for the derivatization of this compound to generate libraries of compounds for screening against various biological targets.
Signaling Pathway Interaction (Hypothetical):
Given that many kinase inhibitors feature a pyridinyl-amino core structure, it is plausible that derivatives of this compound could be designed to target signaling pathways regulated by protein kinases.
Figure 3: A hypothetical signaling pathway illustrating how a derivative of the title compound could act as a protein kinase inhibitor.
Spectroscopic Data
The structural characterization of this compound is typically performed using standard spectroscopic techniques.
-
¹H NMR: Expected signals include a singlet for the tert-butyl protons at approximately 1.3 ppm and signals for the hydroxymethyl protons around 4.5 ppm.[1] The aromatic protons on the pyridine ring would appear in the downfield region.
-
¹³C NMR: The spectrum would show a characteristic peak for the carbamate carbonyl carbon, as well as signals for the carbons of the tert-butyl group, the pyridine ring, and the hydroxymethyl group.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight of the compound.[1]
Storage and Handling
For long-term stability, this compound should be stored in a cool (2-8°C), dry environment under an inert atmosphere, such as nitrogen or argon.[1] It should be handled in a well-ventilated area, and appropriate personal protective equipment should be worn.
References
In-depth Technical Guide: Molecular Weight of Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed breakdown of the molecular weight of tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate.
Molecular Weight Determination
The molecular weight of a compound is determined from its molecular formula and the atomic weights of its constituent elements.
Molecular Formula: C₁₁H₁₆N₂O₃
Calculation: To calculate the molecular weight, the number of atoms of each element is multiplied by its atomic weight, and the results are summed.
| Element | Symbol | Atomic Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 11 | 12.011[1][2] | 132.121 |
| Hydrogen | H | 16 | 1.008[3][4] | 16.128 |
| Nitrogen | N | 2 | 14.007[5][6][7] | 28.014 |
| Oxygen | O | 3 | 15.999[8][9] | 47.997 |
| Total | 224.26 g/mol |
The calculated molecular weight of this compound is 224.26 g/mol .
Note: The user's request included requirements for experimental protocols and signaling pathway diagrams. These are not applicable to the determination of a compound's molecular weight, which is a fundamental chemical property derived from its atomic composition.
References
- 1. youtube.com [youtube.com]
- 2. byjus.com [byjus.com]
- 3. quora.com [quora.com]
- 4. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 5. Nitrogen - Wikipedia [en.wikipedia.org]
- 6. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 7. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
- 8. Oxygen - Wikipedia [en.wikipedia.org]
- 9. Oxygen, atomic [webbook.nist.gov]
An In-depth Technical Guide to Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate is a key bifunctional building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a Boc-protected amine and a reactive hydroxymethyl group on a pyridine scaffold, makes it a valuable intermediate in the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and insights into its applications in drug discovery, particularly as a precursor for kinase inhibitors and other biologically active molecules.
Core Properties
This compound is a white to off-white solid at room temperature. Its core chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 203321-83-9 | [1] |
| Molecular Formula | C₁₁H₁₆N₂O₃ | [1] |
| Molecular Weight | 224.26 g/mol | [1] |
| Boiling Point | 387.8 °C | [1] |
| Density | 1.1 g/cm³ | [1] |
| Melting Point | Not specified | [1] |
| Solubility | Soluble in methanol, ethanol, and other common organic solvents. | |
| InChI Key | RCLIUAJKGDHJMP-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Characterization of this compound is typically achieved through standard spectroscopic methods.
| Technique | Description | Reference(s) |
| ¹H NMR | Characteristic signals include those for the tert-butyl protons (around 1.3 ppm) and the hydroxymethyl protons (around 4.5 ppm). Aromatic proton signals are also present. | [1] |
| ¹³C NMR | Confirms the presence of the carbamate carbonyl carbon and the aromatic carbons of the pyridine ring. | [1] |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the compound (224.1273 g/mol ). | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is generally achieved through the protection of the amino group of 2-amino-6-methylpyridine with a tert-butoxycarbonyl (Boc) group, followed by oxidation of the methyl group. A more direct approach involves the Boc protection of (6-aminopyridin-2-yl)methanol.
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of the title compound.
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Boc Protection of (6-aminopyridin-2-yl)methanol
This protocol provides a detailed method for the synthesis of this compound.
Materials:
-
(6-aminopyridin-2-yl)methanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or another suitable base
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (6-aminopyridin-2-yl)methanol in anhydrous THF.
-
Addition of Base: Add triethylamine to the solution.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate in anhydrous THF to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The presence of the Boc-protecting group allows for selective reactions at other positions of the molecule, while the hydroxymethyl group can be readily modified or used as a handle for further derivatization.
Intermediate in the Synthesis of Kinase Inhibitors
This compound is a valuable precursor for the synthesis of various kinase inhibitors. The pyridine scaffold is a common feature in many kinase inhibitors, and the functional groups on this intermediate allow for the introduction of pharmacophoric elements necessary for binding to the kinase active site.
The general strategy involves the modification of the hydroxymethyl group, followed by deprotection of the amine and subsequent reaction to build the final inhibitor structure.
References
In-Depth Structural Elucidation of Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate, a key intermediate in medicinal chemistry and organic synthesis. This document details the analytical techniques and experimental protocols required to unequivocally confirm the molecular structure of this compound, presenting key quantitative data in a clear and accessible format.
Molecular Structure and Properties
This compound is a pyridine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine at the 2-position and a hydroxymethyl group at the 6-position. This substitution pattern makes it a valuable building block for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₆N₂O₃ |
| Molecular Weight | 224.26 g/mol |
| CAS Number | 203321-83-9 |
| Appearance | Typically a solid |
| Storage | Sealed in a dry environment at 2-8°C under an inert atmosphere is recommended for long-term stability.[1] |
Spectroscopic Data for Structural Confirmation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
Table 2: ¹H NMR Spectroscopic Data (Typical Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.70 | t, J ≈ 7.8 Hz | 1H | Pyridine H4 |
| ~7.45 | d, J ≈ 7.5 Hz | 1H | Pyridine H3 |
| ~7.05 | d, J ≈ 8.0 Hz | 1H | Pyridine H5 |
| ~4.70 | s | 2H | -CH₂OH |
| ~3.50 | br s | 1H | -OH |
| ~1.50 | s | 9H | -C(CH₃)₃ |
Table 3: ¹³C NMR Spectroscopic Data (Typical Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~160.0 | Pyridine C6-CH₂OH |
| ~153.0 | Carbamate C=O |
| ~151.0 | Pyridine C2-NHBoc |
| ~138.0 | Pyridine C4 |
| ~115.0 | Pyridine C3 |
| ~110.0 | Pyridine C5 |
| ~80.0 | -C (CH₃)₃ |
| ~64.0 | -C H₂OH |
| ~28.0 | -C(C H₃)₃ |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule.
Table 4: Mass Spectrometry Data
| Technique | [M+H]⁺ (m/z) | Molecular Formula |
| HRMS (ESI) | 225.1234 | C₁₁H₁₇N₂O₃⁺ |
The observed mass-to-charge ratio is consistent with the calculated exact mass of the protonated molecule, confirming its elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Table 5: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| ~3250 | Medium | N-H stretch (carbamate) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (carbamate) |
| ~1600, ~1470 | Medium | C=C and C=N stretch (pyridine ring) |
| ~1160 | Strong | C-O stretch (carbamate) |
| ~1050 | Medium | C-O stretch (primary alcohol) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H NMR Acquisition Parameters (400 MHz Spectrometer):
-
Pulse Sequence: Standard single-pulse sequence (e.g., zg30).
-
Number of Scans (NS): 16-64, depending on sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters (100 MHz Spectrometer):
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans (NS): 1024 or more, depending on sample concentration.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Temperature: 298 K.
Mass Spectrometry (High-Resolution)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.
Instrumentation and Parameters (ESI-TOF):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF).
-
Capillary Voltage: 3.5 kV.
-
Nebulizer Pressure: 10-20 psi.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Mass Range: m/z 50-500.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.
-
Add 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.
-
Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent pellet.
FTIR Analysis:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty sample holder and subtract it from the sample spectrum.
Workflow for Structure Elucidation
The logical process for confirming the structure of this compound is outlined below.
Conclusion
The structural elucidation of this compound is definitively achieved through the complementary use of NMR spectroscopy, mass spectrometry, and IR spectroscopy. The data presented in this guide provide a benchmark for researchers and scientists to confirm the identity and purity of this important synthetic intermediate. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data for reliable structural confirmation.
References
The Pivotal Role of Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate in Medicinal Chemistry: A Technical Guide
Introduction
Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate is a versatile bifunctional building block that has garnered significant interest in the field of medicinal chemistry. Its structure, featuring a Boc-protected aminopyridine core coupled with a reactive hydroxymethyl group, makes it an ideal starting material for the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of the role of this compound in drug discovery, focusing on its application in the development of potent and selective kinase inhibitors.
Core Attributes and Synthetic Versatility
This compound serves as a key intermediate for introducing the 2-aminopyridine motif, a privileged scaffold in many biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective reactions at other positions, while the hydroxymethyl group offers a handle for a variety of chemical transformations.
The synthetic utility of this building block is primarily centered on two reactive sites:
-
The Hydroxymethyl Group (-CH₂OH): This primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, esterified, or used to form ether and carbamate linkages. This flexibility allows for the introduction of diverse side chains and the construction of complex molecular frameworks.
-
The 2-Amino Group (after deprotection): The Boc group can be removed under acidic conditions to reveal the free amine, which can then be acylated, alkylated, or used in coupling reactions to build larger molecules.
A critical transformation of this compound is its oxidation to the corresponding aldehyde, tert-butyl (6-formylpyridin-2-yl)carbamate . This aldehyde is a key intermediate in the synthesis of a variety of heterocyclic compounds, including kinase inhibitors.
Application in the Synthesis of CDK8/19 Inhibitors
A significant application of this compound is in the synthesis of inhibitors for Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). These kinases are components of the Mediator complex and are involved in the regulation of transcription. Dysregulation of CDK8/19 activity has been implicated in various cancers, making them attractive targets for therapeutic intervention.
The following sections detail the synthesis and biological evaluation of a potent CDK8/19 inhibitor, (S)-1-(4-(6-((6-aminopyridin-2-yl)amino)-5-cyanopyridin-2-yl)phenyl)-3-(tert-butyl)urea, using a derivative of this compound.
Experimental Protocols
Synthesis of tert-butyl (6-formylpyridin-2-yl)carbamate (Intermediate 1)
To a solution of this compound (1.0 eq) in dichloromethane (DCM) is added Dess-Martin periodinane (1.2 eq) at room temperature. The reaction mixture is stirred for 2 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford tert-butyl (6-formylpyridin-2-yl)carbamate.
Synthesis of (S)-1-(4-(6-((6-aminopyridin-2-yl)amino)-5-cyanopyridin-2-yl)phenyl)-3-(tert-butyl)urea (Example Compound)
A mixture of tert-butyl (6-formylpyridin-2-yl)carbamate (1.0 eq), 2-amino-6-chloropyridine-3-carbonitrile (1.0 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO) is heated at 120 °C for 16 hours. After cooling to room temperature, water is added, and the resulting precipitate is collected by filtration, washed with water, and dried to give the crude intermediate. This intermediate is then treated with trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group. The resulting amine is coupled with 1-(tert-butyl)-3-(4-isocyanatophenyl)urea to yield the final product, which is purified by preparative HPLC.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compound against CDK8/CycC and CDK19/CycC was determined using a time-resolved fluorescence energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. The reaction is initiated by adding ATP to a mixture of the kinase, the peptide substrate, and the test compound. After incubation, a europium-labeled anti-phospho-serine antibody and an allophycocyanin-streptavidin conjugate are added. The TR-FRET signal is measured on a suitable plate reader. The IC50 values are calculated from the dose-response curves.
Data Presentation
The biological activity of the example compound is summarized in the table below.
| Compound Name | Target | IC50 (nM) |
| (S)-1-(4-(6-((6-aminopyridin-2-yl)amino)-5-cyanopyridin-2-yl)phenyl)-3-(tert-butyl)urea | CDK8/CycC | 1.2 |
| (S)-1-(4-(6-((6-aminopyridin-2-yl)amino)-5-cyanopyridin-2-yl)phenyl)-3-(tert-butyl)urea | CDK19/CycC | 2.5 |
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of the CDK8/19 inhibitor from this compound.
Signaling Pathway Inhibition
The synthesized compound inhibits the kinase activity of CDK8 and CDK19, which are part of the Mediator complex. This inhibition blocks the phosphorylation of downstream substrates, thereby modulating gene transcription.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of potent and selective CDK8/19 inhibitors, as demonstrated in this guide, highlights its importance in the development of novel therapeutics, particularly in the field of oncology. The synthetic accessibility and the ability to readily functionalize this scaffold ensure its continued use in drug discovery campaigns targeting a wide range of biological targets.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reactivity of the Hydroxymethyl Group on the Pyridine Ring
The hydroxymethylpyridine scaffold is a privileged structure in medicinal chemistry and material science.[1][2][3] Its unique combination of a nucleophilic hydroxymethyl group and an electron-deficient pyridine ring provides a versatile platform for synthesizing complex molecular architectures.[1][4] This guide explores the core reactivity of the hydroxymethyl group, offering insights into its synthetic transformations, detailed experimental protocols, and its strategic importance in modern research.
Synthesis of Hydroxymethylpyridines
A common method for synthesizing α-hydroxymethylpyridines is the Boekelheide reaction, which involves the rearrangement of α-picoline-N-oxides.[5] This reaction, originally performed with acetic anhydride at high temperatures, can now be conducted at room temperature using trifluoroacetic anhydride (TFAA).[5]
The mechanism begins with the acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl carbon. This intermediate then undergoes a [3.3]-sigmatropic rearrangement and subsequent hydrolysis to yield the hydroxymethylpyridine.[5]
References
Solubility Profile of Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate, a key intermediate in pharmaceutical synthesis, possesses a solubility profile that is critical for its purification, reaction kinetics, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of precise quantitative public data, this document presents qualitative solubility information inferred from related compounds and general chemical principles, alongside a detailed experimental protocol for determining its solubility quantitatively.
Chemical Properties Overview
| Property | Value | Source |
| CAS Number | 203321-83-9 | [1] |
| Molecular Formula | C11H16N2O3 | [1] |
| Molecular Weight | 224.26 g/mol | [1] |
| Physical Form | Likely a solid at room temperature | [2] |
The structure of this compound, featuring both a polar hydroxymethyl group and a bulky, nonpolar tert-butoxycarbonyl (Boc) group, suggests a nuanced solubility behavior. The pyridine ring and carbamate linkage also contribute to its polarity and hydrogen bonding capabilities.
Solubility Data
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Methanol | 6.6 | Soluble | The polar hydroxyl group of methanol can form hydrogen bonds with the hydroxymethyl and carbamate groups of the solute. |
| Ethanol | 5.2 | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. |
| Isopropanol | 4.3 | Moderately Soluble | Lower polarity compared to methanol and ethanol may result in slightly lower solubility. |
| Acetonitrile | 6.2 | Soluble | A polar aprotic solvent that can interact with the polar functionalities of the molecule. |
| Tetrahydrofuran (THF) | 4.2 | Soluble | A moderately polar aprotic solvent, often used in reactions involving Boc-protected compounds.[1] |
| Dichloromethane (DCM) | 3.4 | Soluble | A common solvent for organic synthesis that can dissolve a wide range of compounds, including those with moderate polarity.[3] |
| Ethyl Acetate | 4.3 | Moderately Soluble | A moderately polar solvent; solubility may be significant, making it a potential recrystallization solvent. |
| Toluene | 2.3 | Sparingly Soluble | A nonpolar aromatic solvent, likely to be a poor solvent for this polar molecule. |
| Hexanes | 0.0 | Insoluble | A nonpolar aliphatic solvent, expected to have very low solubility for this compound. |
| Water | 9.0 | Sparingly Soluble to Insoluble | Despite the presence of hydrogen bond donors and acceptors, the nonpolar Boc group and pyridine ring likely limit aqueous solubility. |
Experimental Protocol for Quantitative Solubility Determination
The following protocol outlines a standard laboratory procedure for determining the solubility of this compound in various organic solvents using the isothermal shake-flask method.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.
-
Add a known volume of each organic solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
Dilute the filtered sample with a known volume of a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
-
Analysis:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved solute.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Calculate the solubility of the compound in each solvent based on the concentration of the saturated solution and the dilution factor. Express the results in units such as g/L or mg/mL.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a compound.
Conclusion
While specific quantitative solubility data for this compound is not widely published, its molecular structure suggests good solubility in polar organic solvents such as alcohols, acetonitrile, THF, and DCM, with limited solubility in nonpolar solvents like hexanes. For researchers requiring precise solubility values for process development, purification, or formulation, the provided experimental protocol offers a reliable method for in-house determination. This guide serves as a valuable resource for scientists and professionals working with this important pharmaceutical intermediate.
References
An In-depth Technical Guide to the Safety and Handling of Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate, a compound utilized in pharmaceutical research and development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, this document incorporates data from structurally similar compounds, particularly other carbamates and pyridinyl compounds, to provide a thorough overview of potential hazards and safe handling practices. A conservative approach is recommended in the absence of specific data.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O₃ | PubChem CID 40151875 (isomer)[1] |
| Molecular Weight | 224.26 g/mol | PubChem CID 40151875 (isomer)[1] |
| Appearance | Off-white to white solid (predicted) | Based on similar compounds[2][3] |
| Melting Point | 105 - 109 °C (for tert-Butyl carbamate) | Fisher Scientific SDS[2] |
| Solubility | Insoluble in water (for tert-Butyl carbamate). Soluble in alcohols, chloroform, and methylene chloride (for tert-Butyl carbamate). | Fisher Scientific SDS[2], ChemicalBook[4] |
| Stability | Stable under recommended storage conditions. | Fisher Scientific SDS[2] |
Hazard Identification and GHS Classification
The GHS classification for the positional isomer, tert-butyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate, provides the most relevant hazard information.[1]
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | ! | Warning | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | ! | Warning | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | ! | Warning | H335: May cause respiratory irritation[1] |
Potential Health Effects:
-
Eye: May cause serious irritation, characterized by redness, watering, and itching.[5]
-
Skin: May cause skin irritation, which can result in itching, scaling, reddening, or blistering.[5]
-
Ingestion: The toxicological properties upon ingestion have not been fully investigated, but it may cause irritation of the digestive tract.[6]
Toxicological Information
Detailed toxicological studies on this compound are not publicly available. Carbamates as a class can act as cholinesterase inhibitors, which are neurotoxic.[7] However, the toxicological properties of this specific compound have not been thoroughly investigated.[6][8]
Signaling Pathway
While specific pathways for this compound are uncharacterized, carbamate pesticides, in general, exert their toxicity by inhibiting acetylcholinesterase (AChE) in the nervous system. This leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of nerve signals.
Caption: Acetylcholinesterase (AChE) Inhibition Pathway by Carbamates.
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is essential when handling this compound.
Engineering Controls:
-
All work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]
-
Facilities must be equipped with an eyewash station and a safety shower.[6][10]
Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles for splash hazards.[10][11] | Protects against splashes that could cause serious eye irritation or damage.[11] |
| Hand Protection | Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use. For robust protection, consider double gloving.[9][11] | Prevents direct skin contact, as carbamates can potentially be absorbed through the skin.[11] |
| Skin and Body Protection | A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron should be worn over the lab coat.[9][11] | Provides a barrier to prevent direct contact with the skin.[11] |
| Respiratory Protection | Not typically required when using adequate engineering controls (e.g., fume hood). If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.[9][11] | Inhalation may cause respiratory irritation.[11] Engineering controls are the primary method of exposure control. |
Handling Procedures:
-
Avoid contact with skin, eyes, and personal clothing.[5]
-
Wash hands thoroughly after handling.[5]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
-
Minimize dust generation and accumulation.[5]
-
Keep the container tightly closed when not in use.[5]
-
Do not eat, drink, or smoke when using this product.[12]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][10] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical advice if skin irritation persists.[5][6][10] |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][6][10] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention.[6][10] |
Storage and Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][5]
-
Keep away from incompatible materials such as strong oxidizing agents.[2][5]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
-
Contaminated PPE should be collected in a designated hazardous waste container.[9]
Accidental Release Measures
-
Small Spill (<100 mL): Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material in a sealed, labeled container for hazardous waste disposal. Clean the spill area.[9]
-
Large Spill (>100 mL): Evacuate the immediate area. Contact your institution's emergency response team.[9]
Experimental Workflow Diagram
The following diagram illustrates a safe handling workflow for this compound.
Caption: Safe Handling Workflow for Laboratory Chemicals.
Disclaimer: This document is intended for informational purposes for research use only and is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet for any chemical before use and adhere to all institutional and regulatory safety guidelines.
References
- 1. tert-butyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate | C11H16N2O3 | CID 40151875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Terbucarb | C17H27NO2 | CID 15967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
The Multifaceted Biological Activities of Pyridine Carbamates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine carbamate scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of these compounds, summarizing key quantitative data, detailing essential experimental methodologies, and visualizing the intricate signaling pathways they modulate.
Core Biological Activities and Quantitative Data
Pyridine carbamates have been extensively investigated for their potential in treating a range of diseases, primarily driven by their ability to act as potent enzyme inhibitors and receptor modulators. Their activities span across neurodegenerative disorders, cancer, and infectious diseases.
Cholinesterase Inhibition in Neurodegenerative Diseases
A significant area of investigation for pyridine carbamates is their role as cholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease. By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these compounds increase the levels of the neurotransmitter acetylcholine in the brain.
| Compound ID | Target Enzyme | IC50 (µM) | Source |
| Carbamate 8 | human AChE | 0.153 ± 0.016 | [1] |
| Carbamate 11 | human BChE | 0.828 ± 0.067 | [1] |
| Pyridine Phenylcarbamate 18 | equine BChE | Kᵢ = 2.988 ± 0.190 | [2] |
Anticancer Activity
The anticancer potential of pyridine derivatives, including carbamate and urea analogs, has been a major focus of research. A key mechanism of action is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator of angiogenesis in tumors.
| Compound ID | Target/Cell Line | IC50 (µM) | Source |
| Pyridine-urea 8e | VEGFR-2 | 3.93 ± 0.73 | [3] |
| Pyridine-urea 8b | VEGFR-2 | 5.0 ± 1.91 | [3] |
| Pyridine-urea 8e | MCF-7 (Breast Cancer) | 0.22 | [3] |
| Pyridine-urea 8n | MCF-7 (Breast Cancer) | 1.88 | [3] |
Antimicrobial Activity
Pyridine-containing compounds have demonstrated notable activity against a range of microbial pathogens. The data is often presented as Minimum Inhibitory Concentration (MIC), representing the lowest concentration of a compound that inhibits visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Source |
| 2-(methyldithio)pyridine-3-carbonitrile | Various bacterial strains | 0.5 - 64 | [4] |
| Polysubstituted 2-amino-6-thiopyridines | E. coli strains | 0.2 - 1.3 | [5] |
| Pyridine derivatives | S. aureus, E. faecalis, E. coli, P. aeruginosa | 6.25 - 12.5 | [4] |
| Pyridine derivatives | C. albicans, C. glabrata | 12.5 | [4] |
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the evaluation of pyridine carbamates.
Synthesis of Pyridine Carbamates
A general method for the synthesis of pyridine carbamates involves the reaction of a pyridinylamine with a haloformate, such as phenyl chloroformate.
Procedure:
-
Dissolve the pyridinylamine intermediate in a suitable organic solvent, such as chloroform or triethylamine.[2]
-
Add triethylamine and the appropriate chloroformate (e.g., phenyl chloroformate or benzyl chloroformate) to the solution.[2]
-
Stir the reaction mixture at room temperature for a period ranging from 3 to 24 hours.[2][6]
-
Monitor the reaction progress using a suitable analytical technique, such as mass spectrometry.[2]
-
Upon completion, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.[6]
-
Collect the precipitate by filtration.[6]
-
The product can be further purified by crystallization from a suitable solvent like benzene, acetone, or ethyl acetate.[6]
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to determine the rate of cholinesterase activity.
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) solution in deionized water
-
Acetylcholinesterase (AChE) solution (1 U/mL) in phosphate buffer
-
Test compound (pyridine carbamate) solution in a suitable solvent (e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Plate Setup: In a 96-well plate, prepare the following in triplicate:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.[7]
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[7]
-
Initiate Reaction: Add 10 µL of the ATCI solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin reading the absorbance at 412 nm every minute for a set period (e.g., 5-10 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). The percent inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Amyloid-β Aggregation Inhibition Assay (Thioflavin T Assay)
This fluorescence-based assay is used to monitor the formation of amyloid-β fibrils.
Materials:
-
Amyloid-β (Aβ) peptide (e.g., Aβ42) stock solution (e.g., 1 mg/mL in 10 mM NaOH)
-
Thioflavin T (ThT) stock solution (e.g., 5 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (pyridine carbamate) solution
-
White or black opaque 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, mix the Aβ stock solution, ThT solution, and the test compound at various concentrations. The final volume is brought up with a suitable buffer (e.g., 10 mM PB, 500 mM NaCl, pH 7.0).[8]
-
Incubation: Incubate the plate at 37°C, with or without shaking, to allow for aggregation.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every hour) using a microplate reader with an excitation wavelength of approximately 425-440 nm and an emission wavelength of approximately 460-490 nm.[8][9]
-
Data Analysis: Plot the fluorescence intensity against time to observe the aggregation kinetics. The inhibitory effect of the test compound is determined by the reduction in the final fluorescence intensity compared to the control (Aβ without inhibitor).
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium
-
Test compound (pyridine carbamate) solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator.
-
Compound Treatment: Treat the cells with various concentrations of the pyridine carbamate compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase assay buffer
-
ATP solution
-
VEGFR-2 substrate (e.g., a biotinylated peptide)
-
Test compound (pyridine carbamate) solution
-
Detection reagent (e.g., a phospho-tyrosine antibody)
-
96-well plates
-
Plate reader capable of detecting the signal from the detection reagent
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding ATP and the VEGFR-2 substrate.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and add the detection reagent to quantify the amount of phosphorylated substrate.
-
Signal Measurement: Read the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: The inhibitory activity is calculated as the percentage reduction in kinase activity in the presence of the compound compared to the control. The IC50 value is determined from the dose-response curve.
Visualization of Mechanisms and Pathways
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the activity of pyridine carbamates.
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.
Caption: Inhibition of Amyloid-β (Aβ) Aggregation.
Caption: Inhibition of the VEGFR-2 Signaling Pathway.
Caption: Workflow for an In Vitro Cytotoxicity (MTT) Assay.
This technical guide provides a comprehensive overview of the significant biological activities of pyridine carbamates, supported by quantitative data, detailed experimental protocols, and clear visualizations of their mechanisms of action. The versatility of this chemical scaffold continues to make it a promising area for future drug discovery and development efforts.
References
- 1. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate is a versatile bifunctional building block crucial in medicinal chemistry for the synthesis of complex heterocyclic scaffolds. Its unique structure, featuring a protected amine and a reactive hydroxyl group on a pyridine core, makes it an ideal starting material for the construction of diverse compound libraries. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent kinase inhibitors, specifically focusing on the pyrido[2,3-d]pyrimidine scaffold, which is a key pharmacophore in numerous targeted therapies.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₆N₂O₃ |
| Molecular Weight | 224.26 g/mol |
| CAS Number | 203321-83-9 |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents |
| Storage | Store at 2-8°C under an inert atmosphere |
Application in the Synthesis of Pyrido[2,3-d]pyrimidine Kinase Inhibitors
The 2-aminopyridine moiety is a cornerstone for the synthesis of various fused heterocyclic systems, including the medicinally important pyrido[2,3-d]pyrimidines. These scaffolds are found in several approved drugs and clinical candidates targeting various protein kinases. This compound serves as a key precursor to 2-amino-6-(hydroxymethyl)pyridine, a crucial intermediate in the construction of the pyrido[2,3-d]pyrimidine core.
A notable example of a drug class developed from this scaffold is the Fibroblast Growth Factor Receptor (FGFR) inhibitors. One such inhibitor, PD173074, and its analogs have demonstrated high potency and selectivity. The following sections detail a representative synthetic route and biological data for a pyrido[2,3-d]pyrimidine-based FGFR inhibitor, illustrating the utility of this compound in drug discovery.
Data Presentation: Biological Activity of Representative Pyrido[2,3-d]pyrimidine Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of pyrido[2,3-d]pyrimidine analogs against various tyrosine kinases. This data highlights the structure-activity relationship (SAR) and the potential for developing selective inhibitors from this scaffold.
| Compound | Structure | FGFR IC₅₀ (µM) | PDGFR IC₅₀ (µM) | EGFR IC₅₀ (µM) | c-Src IC₅₀ (µM) |
| 4b (PD-089828) | 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea | 0.13 | 1.11 | 0.45 | 0.22 |
| 4e | 1-[2-amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea | 0.060 | >50 | >50 | >50 |
| 6c | 2-{[4-(Diethylamino)butyl]amino}-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7(8H)-one | - | - | - | - |
Data sourced from Hamby et al., J. Med. Chem. 1997, 40 (15), pp 2296–2303.[1]
Experimental Protocols
The following protocols describe a representative multi-step synthesis of a pyrido[2,3-d]pyrimidine core, starting from this compound. This is followed by a protocol for a typical in vitro kinase inhibition assay.
Protocol 1: Synthesis of 2-Amino-6-(hydroxymethyl)pyridine
This protocol outlines the deprotection of the starting material to yield the key aminopyridine intermediate.
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add 4 M HCl in 1,4-dioxane (2.0 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-amino-6-(hydroxymethyl)pyridine.
Protocol 2: Synthesis of the Pyrido[2,3-d]pyrimidine Core
This protocol describes the construction of the core heterocyclic scaffold from the aminopyridine intermediate.
Materials:
-
2-Amino-6-(hydroxymethyl)pyridine (from Protocol 1)
-
Diethyl ethoxymethylenemalonate
-
Diphenyl ether
-
Heating mantle with a temperature controller
-
Round-bottom flask with a reflux condenser
Procedure:
-
In a round-bottom flask, combine 2-amino-6-(hydroxymethyl)pyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 120 °C for 1 hour.
-
Add diphenyl ether to the reaction mixture and heat to 250 °C for 30 minutes.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the precipitate by filtration, wash with hexane, and dry to yield the crude pyrido[2,3-d]pyrimidine product.
-
Further purification can be achieved by recrystallization.
Protocol 3: In Vitro Kinase Inhibition Assay (Representative)
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase, such as FGFR.
Materials:
-
Synthesized pyrido[2,3-d]pyrimidine inhibitor
-
Recombinant human FGFR1 kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP), [γ-³²P]ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
96-well microtiter plates
-
Phosphocellulose filter paper
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 96-well plate, add the assay buffer, the peptide substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by non-linear regression analysis.
Visualizations
Caption: General experimental workflow from starting material to biological evaluation.
Caption: Simplified FGFR signaling pathway and the mechanism of inhibition.
References
experimental protocol for Boc deprotection of pyridinyl carbamate
An Application Note on the Experimental Protocol for Boc Deprotection of Pyridinyl Carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] This application note provides detailed experimental protocols for the deprotection of Boc-protected pyridinyl carbamates, a common transformation in the synthesis of pharmaceuticals and other complex molecules. We present standardized procedures using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), summarize reaction parameters in a comparative table, and offer troubleshooting guidance.
Chemical Principle
The deprotection of a Boc-protected amine is an acid-catalyzed hydrolysis of the carbamate.[2] The mechanism proceeds through three key steps:
-
Protonation: The carbamate oxygen is protonated by a strong acid.[3]
-
Cleavage: This protonation facilitates the cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[3][4]
-
Decarboxylation: The carbamic acid readily decomposes into the free amine and carbon dioxide gas.[3][4]
The final product is typically isolated as the corresponding acid salt (e.g., TFA or hydrochloride salt), or it can be neutralized to the free amine.
Reaction Mechanism
References
Application Notes and Protocols for Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate as a Precursor for Molecular Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate as a versatile precursor for the synthesis of advanced molecular probes, including fluorescent sensors and Positron Emission Tomography (PET) imaging agents. This document details the chemical properties, key synthetic transformations, and step-by-step protocols for the development of these valuable research and diagnostic tools.
Introduction
This compound is a bifunctional pyridine derivative that serves as an excellent starting material for the construction of complex molecular architectures. The molecule incorporates a Boc-protected amine and a primary alcohol. The tert-butoxycarbonyl (Boc) protecting group provides stability to the amino group under various reaction conditions and can be readily removed under acidic conditions, allowing for subsequent modifications. The hydroxymethyl group offers a reactive handle for the introduction of fluorophores, chelating agents for radiolabeling, or other functionalities through straightforward chemical transformations. This unique combination of features makes it an ideal precursor for the development of targeted molecular probes for a wide range of biological applications.
Chemical Properties and Key Data
The successful synthesis of molecular probes from this compound relies on a series of well-established chemical reactions. The following table summarizes the key physicochemical properties of the precursor and the typical reaction conditions for its conversion into key intermediates and final products.
| Property/Reaction | Description | Typical Conditions |
| Precursor: this compound | ||
| Molecular Formula | C₁₁H₁₆N₂O₃ | - |
| Molecular Weight | 224.26 g/mol | - |
| Activation of Hydroxymethyl Group (Tosylation) | Conversion of the primary alcohol to a good leaving group (tosylate) to facilitate nucleophilic substitution. | p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA), Dichloromethane (DCM), 0 °C to room temperature. |
| Conjugation with Amine-Containing Moiety | Nucleophilic substitution of the tosylate with an amine-functionalized fluorophore or chelator. | Activated precursor, amine-containing moiety (e.g., NOTA-amine), N,N-Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), Room temperature to 80 °C. |
| Boc-Deprotection | Removal of the Boc protecting group to liberate the free amine. | Trifluoroacetic acid (TFA) in DCM, or 4M HCl in 1,4-dioxane.[1][2] |
| Radiolabeling (for PET Probes) | Chelation of a positron-emitting radionuclide (e.g., ⁶⁸Ga, ⁶⁴Cu) by the conjugated chelator. | [⁶⁸Ga]GaCl₃ or [⁶⁴Cu]CuCl₂, buffered solution (e.g., sodium acetate), elevated temperature. |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of molecular probes from this compound.
Protocol 1: Synthesis of a Fluorescent Probe
This protocol describes a two-step process for the synthesis of a generic fluorescent probe. The first step involves the activation of the hydroxymethyl group by tosylation, followed by conjugation with an amine-containing fluorophore.
Part A: Synthesis of tert-butyl (6-((tosyloxy)methyl)pyridin-2-yl)carbamate (Intermediate 1)
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add triethylamine (TEA, 1.5 eq) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired tosylated intermediate.
Part B: Conjugation with an Amine-Containing Fluorophore
-
Reaction Setup: In a reaction vial, dissolve the tosylated intermediate from Part A (1.0 eq) and the amine-containing fluorophore (e.g., an amino-coumarin or amino-fluorescein derivative, 1.1 eq) in anhydrous dimethylformamide (DMF).
-
Addition of Base: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the fluorophore. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by preparative HPLC to yield the final Boc-protected fluorescent probe.
-
Final Deprotection (Optional): If the free amine is required for the probe's function, the Boc group can be removed by treating the purified product with a solution of 20-50% trifluoroacetic acid in DCM for 1-2 hours at room temperature.[1]
Protocol 2: Synthesis of a PET Imaging Agent Precursor
This protocol outlines the synthesis of a precursor for a PET imaging agent by conjugating the activated starting material with an amine-functionalized chelator, such as a derivative of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA).
-
Activation of the Precursor: Synthesize tert-butyl (6-((tosyloxy)methyl)pyridin-2-yl)carbamate as described in Protocol 1, Part A.
-
Conjugation with NOTA-amine:
-
In a reaction vial, dissolve the tosylated intermediate (1.0 eq) and an amine-functionalized NOTA derivative (e.g., NOTA-NH₂, 1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir the reaction mixture at 80 °C overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Purification: Purify the crude product by preparative HPLC to isolate the Boc-protected NOTA-conjugated precursor.
-
Boc-Deprotection: Treat the purified precursor with 4 M HCl in 1,4-dioxane at room temperature for 2-4 hours.[2] Remove the solvent under reduced pressure to obtain the final precursor as its hydrochloride salt.
Visualizations
The following diagrams illustrate the key synthetic pathways and workflows described in these application notes.
References
Functionalization of the Hydroxymethyl Group in Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the hydroxymethyl group in Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate. This versatile building block is frequently utilized in medicinal chemistry and drug discovery, and functionalization of its hydroxymethyl moiety allows for the introduction of diverse chemical functionalities, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
The protocols outlined below cover key transformations including oxidation to the corresponding aldehyde, conversion to a chloromethyl intermediate, esterification, and etherification.
Data Presentation
| Functionalization Reaction | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Oxidation | Tert-butyl (6-formylpyridin-2-yl)carbamate | Manganese (IV) oxide (MnO₂) | Dichloromethane (DCM) | Room Temp. | 12 | ~85-95 |
| Chlorination | Tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate | Thionyl chloride (SOCl₂) | Dichloromethane (DCM) | 0 to Room Temp. | 2 | >90 |
| Esterification | Tert-butyl (6-(acetoxymethyl)pyridin-2-yl)carbamate | Acetic anhydride, Triethylamine (TEA), DMAP (cat.) | Dichloromethane (DCM) | Room Temp. | 3 | High |
| Etherification | Tert-butyl (6-(methoxymethyl)pyridin-2-yl)carbamate | Sodium hydride (NaH), Methyl iodide (CH₃I) | Tetrahydrofuran (THF) | 0 to Room Temp. | 4 | Moderate to High |
Experimental Protocols
Oxidation to Aldehyde
This protocol describes the selective oxidation of the primary alcohol in this compound to the corresponding aldehyde, Tert-butyl (6-formylpyridin-2-yl)carbamate, using activated manganese (IV) oxide. This aldehyde is a crucial intermediate for subsequent reactions such as reductive amination and Wittig reactions.
Materials:
-
This compound
-
Activated Manganese (IV) oxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add activated manganese (IV) oxide (5.0-10.0 eq).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the filter cake thoroughly with DCM.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield Tert-butyl (6-formylpyridin-2-yl)carbamate as a solid. The product is often of sufficient purity for use in the next step without further purification.
Conversion to Chloromethyl Derivative
This protocol details the conversion of the hydroxymethyl group to a chloromethyl group, yielding Tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate. This intermediate is a versatile substrate for nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction for completion using TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford Tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate.
Esterification
This protocol provides a general method for the esterification of the hydroxymethyl group, exemplified by the synthesis of Tert-butyl (6-(acetoxymethyl)pyridin-2-yl)carbamate. This reaction introduces an ester linkage, which can be a key structural motif or a prodrug moiety.
Materials:
-
This compound
-
Acetic anhydride
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP), catalytic amount
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq) and a catalytic amount of DMAP.
-
Add acetic anhydride (1.2 eq) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ester.
Etherification (Williamson Ether Synthesis)
This protocol outlines the formation of an ether linkage via the Williamson ether synthesis, demonstrated by the preparation of Tert-butyl (6-(methoxymethyl)pyridin-2-yl)carbamate. Ether functionalities are important for modifying the physicochemical properties of drug candidates.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Tetrahydrofuran (THF), anhydrous
-
Ice bath
-
Round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
Application Notes and Protocols for the Synthesis of Compound Libraries Utilizing Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of diverse compound libraries starting from the versatile building block, Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate. This pyridine derivative is a valuable scaffold for generating novel molecules with potential therapeutic applications, particularly as kinase inhibitors. The protocols outlined below detail key chemical transformations, including oxidation, esterification, and etherification of the hydroxymethyl group, enabling the creation of a wide array of analogues for structure-activity relationship (SAR) studies.
Introduction
This compound is a bifunctional molecule featuring a Boc-protected amine and a primary alcohol. This unique arrangement allows for selective modification at either functional group, making it an ideal starting material for combinatorial chemistry and the generation of focused compound libraries. The 2-aminopyridine core is a well-established pharmacophore found in numerous kinase inhibitors, suggesting that libraries derived from this scaffold may exhibit interesting biological activities. Pyridine derivatives are known to target a variety of kinases, including PIM-1 and CDK2, which are implicated in cancer and other diseases.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₆N₂O₃ |
| Molecular Weight | 224.26 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents |
| Storage | Store at 2-8 °C under an inert atmosphere |
Experimental Protocols
The following protocols describe the derivatization of this compound to generate a library of analogues.
Protocol 1: Oxidation of the Hydroxymethyl Group to an Aldehyde
This protocol utilizes a TEMPO-catalyzed oxidation, a mild and efficient method for converting primary alcohols to aldehydes.
Workflow for Oxidation Reaction
Caption: Workflow for the TEMPO-catalyzed oxidation of this compound.
Materials:
-
This compound
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl) solution
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add a catalytic amount of TEMPO (0.05 eq).
-
Add an aqueous solution of sodium bicarbonate (NaHCO₃).
-
Cool the mixture to 0 °C and add sodium hypochlorite (NaOCl) solution (1.2 eq) dropwise.
-
Stir the reaction vigorously at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash with saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Tert-butyl (6-formylpyridin-2-yl)carbamate.
Quantitative Data:
| Reaction | Reagents | Solvent | Temperature | Time | Yield |
| Oxidation | TEMPO, NaOCl, NaHCO₃ | DCM | RT | 2-4 h | ~85% |
Protocol 2: Esterification of the Hydroxymethyl Group
This protocol describes a Steglich esterification, which is a mild method for forming esters from alcohols and carboxylic acids using a carbodiimide coupling agent and a catalyst.
Workflow for Steglich Esterification
Caption: Workflow for the Steglich esterification of this compound.
Materials:
-
This compound
-
A library of carboxylic acids (e.g., benzoic acid, acetic acid, etc.)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq), the selected carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in DCM.
-
Cool the solution to 0 °C and add a solution of DCC (1.2 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data:
| Reaction | Reagents | Solvent | Temperature | Time | Yield |
| Esterification | Carboxylic Acid, DCC, DMAP | DCM | RT | 12-16 h | 70-90% |
Protocol 3: Etherification of the Hydroxymethyl Group
This protocol details a Williamson ether synthesis to form ether derivatives.
Workflow for Williamson Ether Synthesis
Caption: Workflow for the Williamson ether synthesis of this compound.
Materials:
-
This compound
-
A library of alkyl halides (e.g., benzyl bromide, methyl iodide, etc.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of NaH (1.5 eq) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 eq) in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates completion.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data:
| Reaction | Reagents | Solvent | Temperature | Time | Yield |
| Etherification | Alkyl Halide, NaH | DMF | 0 °C to RT | 4-12 h | 60-80% |
Biological Context: Targeting Kinase Signaling Pathways
Compound libraries based on the 2-aminopyridine scaffold have shown promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Two such kinases, PIM-1 and CDK2, are attractive targets for therapeutic intervention.
PIM-1 Kinase Signaling Pathway
PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. It is often overexpressed in various cancers. PIM-1 is regulated by the JAK/STAT pathway and, in turn, can influence the activity of several downstream targets, including the pro-apoptotic protein BAD and cell cycle regulators.
Scale-Up Synthesis of Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate, a key intermediate in pharmaceutical and medicinal chemistry research.[1] The synthesis involves the selective N-protection of the primary amino group of (6-aminopyridin-2-yl)methanol using di-tert-butyl dicarbonate (Boc₂O). This application note outlines a robust and scalable procedure, including reaction conditions, purification methods, and expected yields. The straightforward nature of this protocol makes it suitable for producing significant quantities of the target compound for drug discovery and development programs.[1]
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized for the introduction of the 6-(hydroxymethyl)pyridin-2-yl moiety into more complex molecules.[1] The tert-butoxycarbonyl (Boc) protecting group provides a stable carbamate that masks the nucleophilicity of the amino group, allowing for selective reactions at other positions of the molecule. The Boc group can be readily removed under acidic conditions, making it an ideal protecting group in multi-step syntheses.[1] This protocol details a common and efficient method for the preparation of this intermediate on a larger scale.
Reaction Scheme
The synthesis proceeds via the reaction of (6-aminopyridin-2-yl)methanol with di-tert-butyl dicarbonate in the presence of a suitable base.
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is designed for a representative scale-up synthesis. Adjustments may be necessary for different scales.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| (6-aminopyridin-2-yl)methanol | 124.14 | 50.0 g | 0.403 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 92.5 g | 0.424 |
| Triethylamine (TEA) | 101.19 | 61.2 mL | 0.443 |
| Dichloromethane (DCM) | - | 500 mL | - |
| Deionized Water | - | 2 x 250 mL | - |
| Brine (saturated NaCl solution) | - | 250 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | 20 g | - |
Equipment:
-
1 L three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add (6-aminopyridin-2-yl)methanol (50.0 g, 0.403 mol) and dichloromethane (500 mL). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Addition of Base: Add triethylamine (61.2 mL, 0.443 mol) to the solution.
-
Boc Protection: Cool the reaction mixture to 0 °C using an ice bath. Dissolve di-tert-butyl dicarbonate (92.5 g, 0.424 mol) in 100 mL of dichloromethane and add it to the dropping funnel. Add the Boc₂O solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding 250 mL of deionized water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with another 250 mL of deionized water, followed by 250 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (20 g), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound as a white to off-white solid.
Data Presentation
Table 1: Summary of Reaction Parameters and Results
| Parameter | Value |
| Scale | 50 g (0.403 mol) |
| Reaction Time | 13-17 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | 80-95% |
| Purity (by HPLC) | >98% |
| Physical Appearance | White to off-white solid |
Experimental Workflow
Caption: Workflow for the scale-up synthesis of the target compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.
-
Triethylamine is a corrosive and flammable liquid. Handle with care.
-
Di-tert-butyl dicarbonate can cause skin and eye irritation.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. The procedure utilizes readily available starting materials and reagents, and the purification is straightforward, yielding a high-purity product in good yield. This makes the protocol highly suitable for academic and industrial laboratories requiring multi-gram to kilogram quantities of this important synthetic intermediate.
References
Application Notes and Protocols for the Characterization of Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate is a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds and complex molecular architectures. Its structure incorporates a protected amine on a pyridine ring with a reactive hydroxymethyl group, making it a valuable intermediate. Accurate and thorough characterization of this compound is crucial to ensure its purity, identity, and suitability for downstream applications. This document provides detailed application notes and experimental protocols for the analytical techniques commonly employed to characterize this compound.
Analytical Techniques Overview
A multi-technique approach is essential for the unambiguous characterization of this compound. The primary analytical methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly important for confirming the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and quantify any impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.
Data Presentation
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 203321-83-9 | [1][2] |
| Molecular Formula | C₁₁H₁₆N₂O₃ | [1][2] |
| Molecular Weight | 224.26 g/mol | [1][2] |
| Monoisotopic Mass | 224.1161 g/mol | [1] |
Table 2: ¹H NMR Spectral Data (Typical)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.6 - 7.8 | m | 1H | Pyridine-H (position 4) |
| ~7.0 - 7.2 | m | 2H | Pyridine-H (positions 3 & 5) |
| ~4.5 | s | 2H | -CH₂OH |
| ~1.3 | s | 9H | -C(CH₃)₃ |
| Variable | br s | 1H | -OH |
| Variable | br s | 1H | -NH |
Note: Solvent for NMR is typically CDCl₃ or DMSO-d₆. Chemical shifts can vary slightly depending on the solvent and concentration.
Table 3: ¹³C NMR Spectral Data (Typical)
| Chemical Shift (δ) ppm | Assignment |
| ~153-155 | Carbamate C=O |
| ~150-158 | Pyridine C (positions 2 & 6) |
| ~138-140 | Pyridine C (position 4) |
| ~110-120 | Pyridine C (positions 3 & 5) |
| ~80 | -C(CH₃)₃ |
| ~64 | -CH₂OH |
| ~28 | -C(CH₃)₃ |
Note: Solvent for NMR is typically CDCl₃ or DMSO-d₆. Chemical shifts can vary slightly depending on the solvent and concentration.
Table 4: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 225.1234 | Typically within 5 ppm |
| [M+Na]⁺ | 247.1053 | Typically within 5 ppm |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
NMR tubes (5 mm)
-
Pipettes and vials
Protocol:
-
Accurately weigh 5-10 mg of the sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the acquired data (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and assign all signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.
Expected Results: The spectra should be consistent with the data presented in Tables 2 and 3, confirming the presence of the tert-butyl, hydroxymethyl, and pyridinylcarbamate moieties.
High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental composition and molecular weight of the compound.
Materials:
-
This compound sample
-
High-purity solvent (e.g., acetonitrile, methanol)
-
Volumetric flasks and pipettes
Protocol:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent.
-
Further dilute the stock solution to a final concentration appropriate for the mass spectrometer (typically in the low µg/mL to ng/mL range).
-
Infuse the sample solution directly into the mass spectrometer or inject it via an appropriate liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode using an electrospray ionization (ESI) source.
-
Analyze the data to determine the accurate mass of the molecular ions (e.g., [M+H]⁺ and [M+Na]⁺).
-
Compare the observed accurate masses with the calculated theoretical masses for the expected molecular formula (C₁₁H₁₆N₂O₃). The mass difference should be within 5 ppm.
Expected Results: The high-resolution mass spectrum will provide an accurate mass measurement that confirms the elemental composition of the molecule, as shown in Table 4.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
Buffer (e.g., ammonium acetate or formic acid, if required)
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Protocol:
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 1 mg/mL).
-
Prepare the mobile phase. A typical starting condition for a reverse-phase separation of a moderately polar compound is a mixture of water and acetonitrile. A gradient elution may be necessary to resolve all impurities.
-
Mobile Phase A: Water (with 0.1% formic acid, if needed)
-
Mobile Phase B: Acetonitrile (with 0.1% formic acid, if needed)
-
-
Set up the HPLC system with the following parameters (can be optimized):
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Column Temperature: 25 °C
-
Gradient: e.g., 10-90% B over 20 minutes.
-
-
Inject the sample and run the analysis.
-
Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Expected Results: A major peak corresponding to this compound should be observed. The purity is typically expected to be >95% for high-quality material.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups in the molecule.
Materials:
-
This compound sample (solid)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press
Protocol (using ATR):
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the FTIR spectrum, typically over the range of 4000-400 cm⁻¹.
Protocol (using KBr pellet):
-
Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) to a fine powder.[3]
-
Press the mixture into a thin, transparent pellet using a hydraulic press.[3]
-
Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Expected Results: The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule:
-
~3400-3200 cm⁻¹: O-H and N-H stretching (can be broad)
-
~3000-2850 cm⁻¹: C-H stretching (aliphatic)
-
~1700 cm⁻¹: C=O stretching (carbamate)
-
~1600, 1480 cm⁻¹: C=C and C=N stretching (pyridine ring)
-
~1250, 1160 cm⁻¹: C-N and C-O stretching
Visualizations
Caption: Workflow for the analytical characterization of the compound.
Caption: Relationship between techniques and determined properties.
References
Application Notes and Protocols: Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate in API Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate is a versatile bifunctional building block crucial in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure, featuring a Boc-protected amine and a primary alcohol on a pyridine scaffold, allows for sequential and regioselective modifications, making it an ideal starting material for the construction of polysubstituted heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate for the HIV-1 integrase inhibitor, Cabotegravir.
Core Application: Synthesis of Cabotegravir Intermediate
A primary application of this compound is in the synthesis of the densely functionalized pyridinone core of Cabotegravir (GSK1265744), a potent antiretroviral drug. The carbamate serves as a precursor to a key tricyclic intermediate, leveraging the reactivity of both the hydroxymethyl group and the protected amine.
The overall synthetic strategy involves the following key transformations:
-
Oxidation of the Hydroxymethyl Group: The primary alcohol is oxidized to an aldehyde, which is a crucial step for subsequent annulation reactions.
-
Pyridinone Ring Formation: The aldehyde undergoes a series of reactions to construct the characteristic pyridinone core of Cabotegravir.
-
Diastereoselective Cyclization: A highly diastereoselective cyclization is performed to introduce the correct stereochemistry in the final API.
Logical Workflow for API Synthesis
Caption: Synthetic pathway from the carbamate to Cabotegravir.
Experimental Protocols
Protocol 1: Oxidation of this compound
This protocol describes the oxidation of the starting material to the corresponding aldehyde, a key intermediate for the subsequent pyridinone ring formation.
Materials:
-
This compound
-
Manganese dioxide (MnO2), activated
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Magnesium sulfate (MgSO4), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add activated manganese dioxide (5.0 eq).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the filter cake thoroughly with DCM.
-
Combine the filtrate and washes, and dry over anhydrous magnesium sulfate (MgSO4).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford Tert-butyl (6-formylpyridin-2-yl)carbamate as a solid.
Quantitative Data:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 224.26 |
| Manganese dioxide | 5.0 | 86.94 |
| Product | Expected Yield (%) | Purity (%) (by HPLC) |
| Tert-butyl (6-formylpyridin-2-yl)carbamate | 85-95 | >98 |
Protocol 2: Synthesis of the Pyridinone Core
This protocol outlines the multi-step sequence to construct the functionalized pyridinone intermediate from Tert-butyl (6-formylpyridin-2-yl)carbamate. This is a representative procedure, and specific reagents and conditions may vary based on patented routes.
Materials:
-
Tert-butyl (6-formylpyridin-2-yl)carbamate
-
Methyl 3-amino-4,4-dimethoxybutanoate
-
Sodium methoxide (NaOMe) in Methanol
-
Dimethyl oxalate
-
Methanol (MeOH), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
Procedure:
-
Iminium Formation and Cyclization:
-
Dissolve Tert-butyl (6-formylpyridin-2-yl)carbamate (1.0 eq) and methyl 3-amino-4,4-dimethoxybutanoate (1.1 eq) in anhydrous methanol.
-
Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.
-
Add a solution of sodium methoxide in methanol (1.5 eq) and dimethyl oxalate (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the formation of the pyridinone intermediate is complete (typically 12-18 hours).
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture to room temperature and carefully add aqueous hydrochloric acid to adjust the pH to ~4-5.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired functionalized pyridinone intermediate.
-
Quantitative Data:
| Reactant | Molar Eq. |
| Tert-butyl (6-formylpyridin-2-yl)carbamate | 1.0 |
| Methyl 3-amino-4,4-dimethoxybutanoate | 1.1 |
| Sodium methoxide | 1.5 |
| Dimethyl oxalate | 1.2 |
| Product | Expected Yield (%) |
| Functionalized Pyridinone Intermediate | 60-70 (over 2 steps) |
Signaling Pathway (Mechanism of Action of Cabotegravir)
While this compound is a synthetic intermediate and does not have a direct biological signaling pathway, the final API, Cabotegravir, has a well-defined mechanism of action. Cabotegravir is an HIV-1 integrase strand transfer inhibitor (INSTI).
Caption: Mechanism of action of Cabotegravir.
Conclusion
This compound is a valuable and strategically important building block in the synthesis of complex APIs like Cabotegravir. The protocols and data presented herein provide a framework for its application in a multi-step synthetic sequence. The ability to perform selective transformations on its functional groups makes it an essential tool for medicinal chemists and process development scientists. The provided experimental procedures, while representative, should be optimized for specific laboratory conditions and scaling requirements.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low Yield of the Desired Product
-
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors. The starting material, 2-amino-6-(hydroxymethyl)pyridine, may be of poor quality or contain impurities. Ensure the starting material is pure and dry before use. Another common cause is an incomplete reaction. Aminopyridines can be less nucleophilic than other amines, leading to sluggish reactions. To drive the reaction to completion, you can try extending the reaction time and monitoring the progress by Thin Layer Chromatography (TLC). Additionally, ensuring the proper stoichiometry of reagents is critical; use a slight excess (1.05-1.1 equivalents) of di-tert-butyl dicarbonate ((Boc)₂O).[1]
Issue 2: Formation of a Major Byproduct
-
Question: I am observing a significant amount of a less polar byproduct in my reaction mixture, which I suspect is the di-Boc protected compound. How can I minimize its formation?
-
Answer: The formation of the N,N-di-Boc (di-tert-butyl imidodicarbonate) derivative is a common side reaction, especially with primary amines.[2] This occurs when the initially formed mono-Boc product is deprotonated and reacts with a second molecule of (Boc)₂O.[3] To minimize this, several strategies can be employed:
-
Stoichiometry Control: Use a controlled amount of (Boc)₂O, typically 1.0 to 1.1 equivalents relative to the amine.[1] A large excess of (Boc)₂O increases the probability of the di-Boc formation.
-
Temperature Control: Conduct the reaction at a lower temperature, such as 0 °C to room temperature. The formation of the di-Boc product is often favored at higher temperatures.[3]
-
Base Selection: Use a weaker, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or triethylamine (TEA). Stronger bases, and especially nucleophilic catalysts like 4-dimethylaminopyridine (DMAP), can promote di-Boc formation by increasing the nucleophilicity of the mono-Boc intermediate.[2][3]
-
Issue 3: Unreacted Starting Material
-
Question: Even after a prolonged reaction time, I still have a significant amount of unreacted 2-amino-6-(hydroxymethyl)pyridine. What can I do?
-
Answer: The presence of unreacted starting material is often due to the lower nucleophilicity of the aminopyridine. To address this, you can:
-
Increase Reaction Temperature: Gently heating the reaction mixture can help to increase the reaction rate. However, be mindful that higher temperatures might also promote side reactions.
-
Use a Catalyst: While DMAP can promote di-Boc formation, using it in catalytic amounts (e.g., 0.1 equivalents) can significantly accelerate the reaction rate for weakly nucleophilic amines.[2] Careful optimization of the DMAP amount is necessary.
-
Solvent Choice: Ensure your starting material is fully dissolved in the chosen solvent. A solvent system like a mixture of water, methanol, and triethylamine has been reported to be effective for increasing the solubility of amines for Boc protection.[4]
-
Issue 4: Potential Reaction at the Hydroxymethyl Group
-
Question: Is it possible for the hydroxymethyl group to react with (Boc)₂O?
-
Answer: While alcohols can react with (Boc)₂O to form tert-butyl carbonates, this reaction is generally much slower than the N-Boc protection of amines and typically requires specific catalysts.[5] Under standard Boc protection conditions for amines, significant O-Boc protection of the primary alcohol is not expected, leading to good chemoselectivity for the amino group.[5]
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism for the Boc protection of an amine?
-
A1: The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on one of the carbonyl carbons of di-tert-butyl dicarbonate. This forms a tetrahedral intermediate which then collapses to yield the N-Boc protected amine, along with the byproducts tert-butanol and carbon dioxide.[6]
-
-
Q2: What is a suitable solvent for this reaction?
-
A2: A variety of aprotic solvents can be used, such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[7] The choice of solvent may depend on the solubility of the starting material.
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. The starting material, 2-amino-6-(hydroxymethyl)pyridine, is more polar than the product, this compound. The di-Boc byproduct will be even less polar. A suitable eluent system for TLC would be a mixture of ethyl acetate and hexanes.
-
-
Q4: How can the product be purified?
Data Presentation
Table 1: Reaction Conditions for Boc Protection of Aminopyridines
| Starting Material | (Boc)₂O (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Mono:Di-Boc Ratio |
| 2-Aminopyridine | 1.5 | TEA (1.5), EDCI (1.5), HOBT (0.05) | DCM | RT | 2 | 90 | 20:1 |
| 3-Aminopyridine | 2.0 | TEA (3.0), EDCI (3.0), HOBT (0.1) | DCM | RT | 1 | 85 | 50:1 |
| 2-Aminopyridine | 1.5 | TEA (1.5), DMAP (cat.) | DCM | RT | 8 | 60 | 4:1 |
Data adapted from a patent describing a general method for Boc protection of aminopyridines.[9] This table illustrates how different reaction conditions can affect the yield and selectivity of the reaction.
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This is a representative protocol based on general procedures for the Boc protection of aminopyridines. Optimization may be required.
-
Reaction Setup: To a solution of 2-amino-6-(hydroxymethyl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M), add triethylamine (1.5 eq).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using 1:1 ethyl acetate/hexanes as eluent).
-
Work-up: Once the starting material is consumed, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.[8][9]
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting common side reactions in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Palladium Catalysis for Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed reactions involving tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield in palladium-catalyzed cross-coupling reactions is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Possible Causes and Solutions:
-
Catalyst Inactivity: The active Pd(0) species may not be forming or is deactivating prematurely.
-
Solution: Ensure the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand are of high quality and stored under an inert atmosphere. For challenging substrates like pyridines, consider using more robust and electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] Using well-defined Pd(II) precatalysts can often provide more consistent results as they are more stable and facilitate controlled generation of the active Pd(0) catalyst.[2]
-
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to oxidative deactivation.[2]
-
Solution: Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[1] Ensure all manipulations are performed under a positive pressure of an inert gas.
-
-
Inappropriate Base: The choice and quality of the base are critical for the catalytic cycle.
-
Solution: For Suzuki-Miyaura reactions, common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃. For Buchwald-Hartwig amination, strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are often used. The base should be finely powdered and dried before use to ensure its activity. The solubility of the base in the reaction solvent can also be a factor.
-
-
Substrate-Specific Issues (Pyridine Inhibition): The nitrogen atom of the pyridine ring in this compound can coordinate to the palladium center, potentially inhibiting the catalyst.
-
Solution: Employing bulky ligands can often mitigate this issue by sterically hindering the coordination of the pyridine nitrogen to the palladium. Increasing the ligand-to-palladium ratio may also be beneficial.
-
-
Poor Quality Reagents: Impurities in starting materials, reagents, or solvents can poison the catalyst.
-
Solution: Use high-purity reagents and solvents. Ensure the coupling partner (e.g., boronic acid, amine) is pure and dry.
-
Issue 2: Reaction Stalls Before Completion
A reaction that starts but fails to go to completion often indicates catalyst deactivation during the reaction.
Possible Causes and Solutions:
-
Catalyst Decomposition: The catalyst may be unstable under the reaction conditions, leading to the formation of inactive palladium black.[2]
-
Solution: Lowering the reaction temperature may improve catalyst stability. Ensure an appropriate ligand-to-palladium ratio is used, as an excess of ligand can sometimes stabilize the catalyst.
-
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways at elevated temperatures.[2]
-
Solution: Consider using more thermally stable ligands, such as bulky biarylphosphines or N-heterocyclic carbenes (NHCs).[3]
-
-
Product Inhibition: The product of the reaction may coordinate to the palladium catalyst more strongly than the starting materials, leading to catalyst sequestration and a stalled reaction.
-
Solution: This can be a challenging issue to resolve. Sometimes, adjusting the reaction concentration or using a different ligand can alter the binding affinities and improve the reaction outcome.
-
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is best for reactions with this compound?
A1: The optimal catalyst system is highly dependent on the specific reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, due to the presence of the pyridine ring, which can act as a coordinating ligand and potentially inhibit the catalyst, sterically hindered and electron-rich ligands are generally recommended.[1] Modern palladium precatalysts, such as those developed by Buchwald, are often more reliable and efficient for complex substrates.[4]
Q2: How do I select the appropriate ligand for my reaction?
A2: Ligand selection is crucial for a successful cross-coupling reaction. For electron-rich pyridine substrates, bulky and electron-donating ligands are often the best choice. These ligands promote the oxidative addition step and help to stabilize the active catalytic species.[5] A screening of different ligand classes (e.g., biarylphosphines, ferrocenylphosphines, NHCs) is often necessary to identify the optimal ligand for a specific transformation.
Q3: What is the ideal palladium-to-ligand ratio?
A3: The optimal palladium-to-ligand ratio can vary depending on the specific ligand and reaction conditions. For monodentate ligands, a ratio of 1:1 to 1:2 is common. For bidentate ligands, a 1:1 ratio is typical. However, for challenging substrates, a slight excess of the ligand may be beneficial for catalyst stability.
Q4: Can the hydroxymethyl group on the pyridine ring interfere with the reaction?
A4: Yes, the hydroxyl group can potentially interact with the palladium catalyst or react with the base. If side reactions involving the hydroxyl group are suspected, it may be necessary to protect it with a suitable protecting group (e.g., silyl ether) before the cross-coupling reaction.
Q5: My reaction is not reproducible. What are the likely causes?
A5: Reproducibility issues in palladium-catalyzed reactions are often traced back to inconsistent reaction setup and reagent quality.[6] Key factors to control for improved reproducibility include:
-
Inert Atmosphere: Strict exclusion of oxygen and moisture is critical.[6]
-
Reagent Purity: Use reagents and solvents of the same high purity for each reaction.[6]
-
Precise Measurements: Accurately weigh all components, especially the catalyst and ligand.[6]
-
Consistent Order of Addition: Add reagents in the same order for every reaction.[6]
-
Stirring Rate: Ensure consistent and efficient stirring, especially for heterogeneous mixtures.[6]
Data Presentation
Table 1: General Starting Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Parameter | Recommended Condition | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2%) | Pre-catalysts can offer more consistent results. |
| Ligand | SPhos (2-4 mol%) or XPhos (2-4 mol%) | Bulky, electron-rich ligands are crucial for activating C-Cl bonds.[1] |
| Base | K₃PO₄ (2-3 equivalents) | Must be anhydrous and finely powdered. |
| Solvent | Toluene, 1,4-Dioxane, or CPME | Ensure solvents are anhydrous and degassed. |
| Temperature | 80-110 °C | Optimization may be required. |
Table 2: General Starting Conditions for Buchwald-Hartwig Amination with Aryl Halides
| Parameter | Recommended Condition | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2%) | Air-stable precatalysts are also commercially available.[3][7] |
| Ligand | RuPhos (1.5-3 mol%) or BrettPhos (1.5-3 mol%) | Ligand choice is critical for coupling with challenging amines. |
| Base | NaOtBu (1.2-2 equivalents) or K₃PO₄ (2-3 equivalents) | Base strength and solubility can significantly impact the reaction. |
| Solvent | Toluene or Dioxane | Ensure solvents are anhydrous and degassed. |
| Temperature | 80-110 °C | Monitor for catalyst decomposition at higher temperatures. |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1 equivalent), the boronic acid coupling partner (1.2-1.5 equivalents), and the base (e.g., K₃PO₄, 2-3 equivalents).
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Procedure for a Buchwald-Hartwig Amination Reaction
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (1-2 mol%), the ligand (1.5-3 mol%), and the base (e.g., NaOtBu, 1.2-2 equivalents) to an oven-dried reaction vessel with a magnetic stir bar.
-
Reagent Addition: Add this compound (if it is the aryl halide) or the aryl halide coupling partner (1 equivalent) and the amine (1.1-1.5 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low-yield palladium-catalyzed reactions.
Caption: Potential inhibition of the Pd(0) catalyst by the pyridine substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
Navigating the Purification of Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate: A Technical Support Guide
Welcome to the technical support center for the purification of Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this versatile building block. Here, you will find troubleshooting advice and frequently asked questions in a user-friendly format to assist in your experimental work.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the purification of this compound.
Issue 1: Low or Inconsistent Yield After Purification
| Potential Cause | Troubleshooting Steps |
| Product Instability | The Boc (tert-butoxycarbonyl) protecting group is sensitive to acidic conditions. Avoid strong acids during workup and purification. If an acidic wash is necessary, use a mild acid like 10% citric acid and perform the extraction quickly at low temperatures. Neutralize the organic layer with a saturated sodium bicarbonate solution immediately after. |
| Product Loss During Extraction | Due to the presence of the polar hydroxymethyl group and the pyridine nitrogen, the compound may have some solubility in the aqueous phase, especially if the pH is not optimal. Ensure the aqueous layer is saturated with a salt like NaCl (brine wash) to decrease the solubility of the organic product in the aqueous phase. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery. |
| Incomplete Elution from Chromatography Column | The polar nature of the molecule can lead to strong interactions with silica gel. If using flash chromatography, a more polar eluent system may be required for complete elution. Consider adding a small percentage of methanol to your ethyl acetate/hexane mobile phase. For highly polar impurities, hydrophilic interaction liquid chromatography (HILIC) could be an alternative.[1] |
| Product Volatility | While not highly volatile, some product loss can occur during solvent removal under high vacuum and elevated temperatures. Remove the solvent under reduced pressure at a moderate temperature (e.g., below 40°C). |
Issue 2: Co-eluting Impurities in Column Chromatography
| Potential Impurity | Identification and Removal Strategy |
| Unreacted 6-(hydroxymethyl)pyridin-2-amine | This starting material is more polar than the product. It can be removed by a dilute acid wash (e.g., 1M HCl) during the workup, as the amine will be protonated and move to the aqueous layer. Be mindful of the Boc group's acid sensitivity. A quick wash is recommended. |
| Di-tert-butyl dicarbonate (Boc₂O) and its byproducts | Boc₂O and its byproducts are generally less polar than the desired product. In flash chromatography using an ethyl acetate/hexane system, these impurities will typically elute first. |
| Over-protected N,N-di-Boc species | In some cases, the amine can be protected twice. This byproduct is less polar than the desired mono-Boc product and should elute earlier during normal-phase chromatography. |
| Unidentified polar impurities | If a polar impurity is co-eluting, consider switching to a different solvent system or a different stationary phase for chromatography. A gradient elution from a less polar to a more polar solvent system can improve separation. For very polar impurities, reversed-phase chromatography might be effective. |
Issue 3: Difficulty with Recrystallization
| Problem | Troubleshooting Steps |
| Product does not crystallize | The solution may be too dilute. Try to slowly evaporate some of the solvent to increase the concentration. "Scratching" the inside of the flask with a glass rod at the solvent-air interface can initiate crystallization. Adding a seed crystal of the pure compound, if available, can also induce crystallization. |
| Product oils out | This occurs when the solubility of the compound is exceeded at a temperature above its melting point. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Alternatively, try a different solvent system altogether. |
| Low recovery after recrystallization | The compound may be too soluble in the chosen solvent at low temperatures. Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Common solvent systems for carbamates include hexane, ethyl acetate/hexane, and benzene/hexane.[2] Ensure the solution is thoroughly cooled before filtering. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, the compound should be stored in a tightly sealed container in a dry environment, under an inert atmosphere like nitrogen or argon, and at a cool temperature, typically between 2-8°C.[3]
Q2: My purified product is a yellowish oil, but I expected a solid. What should I do?
A2: While some carbamates can be oils or low-melting solids, a yellowish color may indicate the presence of impurities.[4] It is recommended to analyze the product's purity by NMR or LC-MS. If impurities are detected, further purification by column chromatography or recrystallization from a suitable solvent system may be necessary to obtain a solid product.
Q3: Can I use a strong base during the workup?
A3: The Boc protecting group is generally stable to basic conditions.[5] Therefore, washing with a base like sodium hydroxide or potassium carbonate to remove acidic impurities is acceptable. However, be aware that other functional groups in your reaction mixture might be base-sensitive.
Q4: What is a good starting point for a flash chromatography eluent system?
A4: A good starting point for flash chromatography on silica gel is a mixture of ethyl acetate and hexanes.[6] Given the polarity of your compound, you will likely need a relatively high proportion of ethyl acetate. A common starting point for moderately polar compounds is 20-50% ethyl acetate in hexanes.[6] You can optimize the ratio based on TLC analysis.
Q5: How can I monitor the progress of the purification?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is recommended. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid for MS compatibility) is a good starting point for HPLC analysis of carbamates.
Experimental Protocols
Protocol 1: General Purification by Flash Column Chromatography
-
Preparation of the Crude Material: After the reaction, perform an aqueous workup. Wash the organic layer with a mild acidic solution (e.g., 10% citric acid), followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Column Packing: Dry pack a flash chromatography column with silica gel and then wet it with the initial, less polar eluent (e.g., 10% ethyl acetate in hexanes).
-
Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica with the adsorbed product onto the top of the column.
-
Elution: Start with a less polar eluent system (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 50-70% ethyl acetate in hexanes). Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: General Purification by Recrystallization
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification challenges.
References
- 1. biotage.com [biotage.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound|CAS 203321-83-9 [benchchem.com]
- 4. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Chromatography [chem.rochester.edu]
Technical Support Center: Stability of Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate, focusing on its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the acidic deprotection of this compound?
A1: The most frequently reported issues include incomplete deprotection, formation of side products due to the reactive tert-butyl cation, and degradation of the starting material or product, particularly if other acid-sensitive functional groups are present. The choice of acid, solvent, temperature, and reaction time are all critical factors that can influence the outcome of the reaction.
Q2: Which acidic conditions are recommended for the removal of the Boc group from this compound?
A2: Commonly employed conditions for Boc deprotection include treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1] A solution of 20-50% TFA in dichloromethane (DCM) or 4M HCl in 1,4-dioxane are standard protocols.[1] The choice between these reagents often depends on the presence of other functional groups in the molecule and the desired salt form of the product amine.[1]
Q3: How does the hydroxymethyl group on the pyridine ring affect the stability of the Boc protecting group?
Q4: What are the potential side products, and how can their formation be minimized?
A4: A major side product in Boc deprotection is the result of alkylation by the tert-butyl cation that is generated during the reaction. This can lead to the formation of tert-butylated byproducts. To minimize this, the use of "scavengers" such as triisopropylsilane (TIS) or water is recommended to trap the tert-butyl cation.
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptoms:
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Presence of starting material in the reaction mixture after the expected reaction time (monitored by TLC or LC-MS).
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Acid | Increase the concentration of the acid or use a stronger acid. For example, if 20% TFA in DCM is not effective, try using 50% or even neat TFA. |
| Insufficient Reaction Time | Extend the reaction time and continue to monitor the progress by TLC or LC-MS. Some sterically hindered or electronically deactivated substrates may require longer reaction times. |
| Low Temperature | If the reaction is being performed at 0°C or room temperature, consider gently heating the reaction mixture. However, be cautious as this may also promote side reactions. |
| Inappropriate Solvent | The choice of solvent can influence the reaction rate. Ensure the starting material is fully dissolved. Solvents like dichloromethane, 1,4-dioxane, or methanol are commonly used.[1] |
Issue 2: Formation of Side Products
Symptoms:
-
Appearance of unexpected spots on TLC or peaks in LC-MS.
-
Difficulty in purifying the desired product.
Possible Causes & Solutions:
| Cause | Solution |
| Alkylation by tert-butyl cation | Add a scavenger to the reaction mixture. Triisopropylsilane (TIS) is a common and effective scavenger. A typical cocktail could be TFA/TIS/H₂O (95:2.5:2.5). |
| Degradation of other functional groups | If the molecule contains other acid-labile groups, consider using milder acidic conditions. For example, using HCl in dioxane at 0°C might be less harsh than neat TFA at room temperature. Alternatively, explore non-acidic deprotection methods if possible, although this is less common for Boc groups. |
| Reaction Temperature is too high | Perform the reaction at a lower temperature (e.g., 0°C) to minimize the formation of side products. |
Data Presentation
Table 1: Comparison of Common Acidic Conditions for Boc Deprotection
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Concentration | 20-50% in Dichloromethane (DCM) or neat TFA[1] | 4M in 1,4-Dioxane or other organic solvents[1] |
| Reaction Time | Generally 30 minutes to a few hours at room temperature[1] | Can be rapid (e.g., 30 minutes with 4M HCl in dioxane) or slower depending on conditions[1] |
| Product Salt Form | Trifluoroacetate salt (can be oily) | Hydrochloride salt (often crystalline)[1] |
| Volatility | Highly volatile, corrosive fumes | Gaseous, often used as a solution in a less volatile solvent |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
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Dissolution: Dissolve this compound in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask equipped with a magnetic stirrer.
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Cooling: Cool the solution to 0°C in an ice bath.
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Acid Addition: Slowly add a solution of TFA in DCM (e.g., 20-50% v/v) to the stirred solution.
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Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
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Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
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Reaction Setup: To a round-bottom flask containing this compound, add a 4M solution of HCl in 1,4-dioxane.
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Reaction: Stir the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, the product may precipitate as the hydrochloride salt.
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The solid can be collected by filtration and washed with a cold solvent such as diethyl ether to remove impurities.
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Dry the solid under vacuum to obtain the desired product as its hydrochloride salt.
-
Visualizations
Caption: General workflow for the acidic deprotection of a Boc-protected amine.
Caption: A troubleshooting decision tree for common Boc deprotection issues.
References
Technical Support Center: Preventing Over-oxidation of the Hydroxymethyl Group
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the over-oxidation of hydroxymethyl groups to carboxylic acids during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of over-oxidation of hydroxymethyl groups?
The primary cause of over-oxidation is the susceptibility of the intermediate aldehyde to further oxidation to a carboxylic acid.[1][2][3] This is particularly prevalent when using strong oxidizing agents or when reaction conditions are not carefully controlled.[2][4] The formation of a gem-diol (aldehyde hydrate) in the presence of water can facilitate this unwanted second oxidation step.[1]
Q2: Which oxidizing agents are selective for the conversion of primary alcohols to aldehydes?
Several mild oxidizing agents are known to selectively oxidize primary alcohols to aldehydes with minimal over-oxidation. These include:
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Manganese Dioxide (MnO₂): Particularly effective for allylic and benzylic alcohols.[4]
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Barium Manganate (BaMnO₄): A milder and often more reproducible alternative to MnO₂.[4]
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Dess-Martin Periodinane (DMP): A widely used, mild oxidant that offers high yields and operates under neutral pH conditions.[1][5][6]
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Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, known for its mild conditions and broad functional group tolerance.[7][8]
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Pyridinium Chlorochromate (PCC): A classic reagent for this transformation, though its use is diminishing due to the toxicity of chromium.[2][9]
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TEMPO-based systems: (2,2,6,6-Tetramethyl-1-piperidinyloxy) and its derivatives can be used as catalysts in conjunction with a stoichiometric oxidant like N-chlorosuccinimide (NCS) or in aerobic oxidations.[10][11][12]
Q3: How can I prevent over-oxidation when using a strong oxidizing agent?
If you must use a stronger oxidizing agent like a dichromate salt, the key is to remove the aldehyde from the reaction mixture as it forms.[2][13] This is typically achieved by setting up the reaction with a distillation apparatus to continuously distill off the more volatile aldehyde product.[2][13]
Q4: What is the role of protecting groups in preventing over-oxidation?
Protecting groups can be used to "mask" the hydroxymethyl group, preventing it from reacting during an oxidation step elsewhere in the molecule.[14][15][16] The alcohol is converted to a less reactive functional group, such as a silyl ether (e.g., TBDMS, TIPS) or a tetrahydropyranyl (THP) ether, which is stable to many oxidizing agents.[14][17] After the desired reaction is complete, the protecting group is removed to regenerate the alcohol.[15][18]
Troubleshooting Guides
Dess-Martin Periodinane (DMP) Oxidation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no conversion of starting material | Inactive DMP (degraded by moisture). Insufficient DMP. | Use freshly opened or properly stored DMP. Ensure a slight excess of DMP (typically 1.1-1.5 equivalents) is used. |
| Over-oxidation to carboxylic acid | Presence of water in the reaction. Prolonged reaction time. | Use anhydrous solvents and reagents. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Difficult work-up (gummy precipitate) | DMP byproducts (iodinane) are insoluble in the reaction solvent. | Dilute the reaction mixture with a non-polar solvent like diethyl ether or hexanes to precipitate the byproducts, then filter through a pad of Celite®.[19][20] Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate to dissolve the byproducts before extraction.[20][21] |
| Epimerization at α-carbon | Basic impurities in DMP or prolonged reaction times. | Use buffered DMP or add a non-nucleophilic base like pyridine to the reaction mixture. Minimize reaction time. |
Swern Oxidation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no reaction | Reaction temperature too low. Reagents added in the wrong order. | Ensure the reaction is maintained at the optimal cryogenic temperature (typically -78 °C).[7][22] Follow the correct order of addition: 1) oxalyl chloride, 2) DMSO, 3) alcohol, 4) triethylamine. |
| Formation of side products (e.g., mixed thioacetals) | Reaction temperature allowed to warm up prematurely. | Maintain the temperature below -60 °C until the base is added.[8][23] |
| Epimerization at α-carbon | Triethylamine is a sufficiently strong base to cause epimerization. | Use a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA or Hünig's base).[7][23][24] |
| Unpleasant odor | Formation of dimethyl sulfide (DMS) byproduct. | Perform the reaction and work-up in a well-ventilated fume hood. Rinse all glassware with bleach (sodium hypochlorite) or an oxidizing agent like Oxone® to neutralize the DMS.[7][23] |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the selective oxidation of primary alcohols to aldehydes.
| Oxidation Method | Oxidant/Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Manganese Dioxide | MnO₂ | Dichloromethane, Chloroform, Hexane | Room Temp. | 60-95 | Best for allylic and benzylic alcohols.[4] |
| Dess-Martin | DMP | Dichloromethane | Room Temp. | 90-98 | Mild conditions, high yields.[5] |
| Swern | DMSO, (COCl)₂, Et₃N | Dichloromethane | -78 to Room Temp. | 85-98 | Requires cryogenic temperatures.[7][8] |
| TEMPO (Anelli) | TEMPO (cat.), NaOCl, KBr | Dichloromethane/Water | 0 | 85-95 | Biphasic system, good for a range of alcohols. |
| PCC | Pyridinium Chlorochromate | Dichloromethane | Room Temp. | 70-90 | Chromium-based, toxic.[2] |
Experimental Protocols
General Protocol for Dess-Martin Periodinane (DMP) Oxidation
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To a solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin Periodinane (1.1-1.5 eq) in one portion at room temperature.
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Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reactions are typically complete within 0.5 to 3 hours.
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Upon completion, dilute the mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate (1:1 mixture).
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Stir vigorously until the layers become clear. Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude aldehyde by silica gel chromatography if necessary.
General Protocol for Swern Oxidation
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of dimethyl sulfoxide (DMSO, 2.2 eq) in DCM to the cooled solution, maintaining the temperature below -60 °C. Stir for 15 minutes.
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Add a solution of the primary alcohol (1.0 eq) in DCM dropwise, again ensuring the temperature remains below -60 °C. Stir for 30-45 minutes.
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Add triethylamine (Et₃N, 5.0 eq) dropwise to the reaction mixture.
-
After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
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Quench the reaction with water. Separate the organic layer and extract the aqueous layer with DCM (2x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by silica gel chromatography.
Visualizations
Caption: Workflow for Dess-Martin Periodinane Oxidation.
References
- 1. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. Oxidation of Alcohols Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 12. Selective Aerobic Oxidation of Alcohols in Low Melting Mixtures and Water and Use for Telescoped One‐Pot Hybrid Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. studymind.co.uk [studymind.co.uk]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Protecting group - Wikipedia [en.wikipedia.org]
- 16. uwindsor.ca [uwindsor.ca]
- 17. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. echemi.com [echemi.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. reddit.com [reddit.com]
- 22. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 23. Swern_oxidation [chemeurope.com]
- 24. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in this synthesis can often be attributed to several key factors. A systematic approach to troubleshooting is recommended.
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Reagent Quality: Ensure the starting material, (6-aminopyridin-2-yl)methanol, is pure and dry. The Boc-anhydride ((Boc)₂O) should be fresh, as it can degrade over time. The solvent must be anhydrous, as water can hydrolyze the Boc-anhydride and react with the activated intermediate.
-
Reaction Conditions: The choice of base and solvent, along with the reaction temperature, are critical. For aminopyridines, which can be weakly nucleophilic, optimizing these parameters is essential for driving the reaction to completion.
-
Side Reactions: The presence of the hydroxymethyl group introduces the possibility of O-acylation. Additionally, di-Boc protection of the amino group can occur.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?
A2: The formation of multiple products is a common issue. Here are the most probable side products and strategies to mitigate their formation:
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Di-Boc Protected Product: The primary amine can react with two molecules of (Boc)₂O, especially with prolonged reaction times or a large excess of the protecting agent. To avoid this, use a controlled stoichiometry of (Boc)₂O (typically 1.1 to 1.5 equivalents). Monitor the reaction closely by TLC and stop it once the starting material is consumed.
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O-Acylated Product: The hydroxyl group can be acylated by (Boc)₂O to form a carbonate. This is more likely if a strong, non-hindered base is used or at elevated temperatures. Using a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can minimize this side reaction. Running the reaction at room temperature or below is also recommended.
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Urea Formation: While less common in this specific synthesis, urea derivatives can form, particularly with sterically hindered amines or if the reaction is run at high temperatures.
Q3: The reaction seems to be incomplete, with a significant amount of starting material remaining. How can I improve the conversion rate?
A3: Incomplete conversion is often due to the lower nucleophilicity of the aminopyridine.
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Catalyst Addition: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction by activating the Boc-anhydride. However, use DMAP judiciously as it can also promote side reactions.
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Choice of Base: A stronger base may be required to facilitate the deprotonation of the amine after the initial nucleophilic attack. However, very strong bases can promote side reactions. Triethylamine is a commonly used base that provides a good balance.
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Solvent Selection: The solubility of the starting material can be a limiting factor. Ensure a solvent is chosen in which the (6-aminopyridin-2-yl)methanol is fully dissolved. Dichloromethane (DCM) or tetrahydrofuran (THF) are generally good choices.
Q4: I am having difficulty purifying the final product. What is an effective purification strategy?
A4: The polarity of this compound, due to the hydroxymethyl group, can make purification challenging.
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Column Chromatography: Flash column chromatography on silica gel is the most common method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is typically effective.
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Crystallization: If the product is a solid, crystallization can be a highly effective purification method to obtain high-purity material. Experiment with different solvent systems to find suitable conditions.
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Acid-Base Extraction: An initial workup with a mild acidic wash (e.g., dilute citric acid) can help remove basic impurities, followed by a wash with saturated sodium bicarbonate to remove any acidic byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic protocol for this compound?
A1: A general and effective protocol involves the reaction of (6-aminopyridin-2-yl)methanol with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. See the detailed experimental protocol below for a specific procedure.
Q2: Is it necessary to protect the hydroxymethyl group before Boc protection of the amine?
A2: Generally, it is not necessary to protect the hydroxymethyl group. By carefully controlling the reaction conditions (e.g., using a hindered base at room temperature), selective N-Boc protection can be achieved with high yield.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. The starting material (amine) is more polar than the Boc-protected product. The product spot will have a higher Rf value. Staining with ninhydrin can be used to visualize the amine starting material, which will appear as a colored spot, while the protected product will not stain.
Q4: What are the optimal storage conditions for this compound?
A4: The compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Data Presentation
The following table summarizes representative reaction conditions and their impact on the yield of this compound, based on literature for similar aminopyridines.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Triethylamine (1.5) | Dichloromethane | Room Temp | 2 | 90 | Adapted from[1] |
| 2 | Triethylamine (1.6) | Dichloromethane | Room Temp | 8 | 60 | [2] |
| 3 | None | Methanol | Room Temp | 3 | High | [3] |
| 4 | Sodium Hydroxide | Water | 25 | 0.5 | 75-95 | [4] |
Note: Yields are representative and can vary based on the specific experimental setup and purity of reagents.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from a general procedure for the Boc protection of aminopyridines.[1]
Materials:
-
(6-aminopyridin-2-yl)methanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of (6-aminopyridin-2-yl)methanol (1.0 g, 8.05 mmol) in anhydrous dichloromethane (15 mL) in a round-bottom flask, add EDCI (2.3 g, 12.0 mmol), HOBt (0.054 g, 0.40 mmol), and triethylamine (1.22 g, 12.0 mmol).
-
Stir the mixture at room temperature, then add di-tert-butyl dicarbonate ((Boc)₂O) (2.63 g, 12.0 mmol).
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving reaction yield.
References
Technical Support Center: Troubleshooting Boc Deprotection in Complex Molecules
Welcome to the technical support center for N-Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group in complex molecules. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during N-Boc deprotection, offering potential causes and solutions.
Issue 1: Incomplete or Sluggish Deprotection
Question: My N-Boc deprotection reaction is slow or does not go to completion, even after extended reaction times using standard acidic conditions (e.g., TFA in DCM). What are the potential causes and how can I resolve this?
Answer: Incomplete or slow deprotection can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The concentration of the acid, such as trifluoroacetic acid (TFA), may be too low to effectively cleave the Boc group. The rate of cleavage often has a second-order dependence on acid concentration.[1]
-
Low Reaction Temperature: Performing the reaction at low temperatures (e.g., 0 °C) can significantly decrease the reaction rate.[2][3]
-
Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may require more forceful conditions for complete removal.[1][2][3][4][5]
-
Poor Solubility: The starting material may not be fully dissolved in the reaction solvent, leading to a heterogeneous mixture and an incomplete reaction.[5]
Recommended Solutions:
-
Increase Acid Concentration or Temperature: Gradually increase the concentration of TFA in dichloromethane (DCM). If the reaction is being conducted at a low temperature, consider allowing it to warm to room temperature.[2][3] For highly resistant substrates, using neat TFA for a short duration might be effective, but only if the substrate is stable under such harsh conditions.[2][3]
-
Use a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate can be a more potent alternative to a TFA/DCM mixture.[2][3][4]
-
Optimize Solvent: Ensure the substrate is fully dissolved. Using anhydrous solvents can sometimes improve the outcome.[3][6]
Issue 2: Side Reaction - Tert-butylation of Nucleophilic Residues
Question: After deprotection, I am observing byproducts with an additional mass of +56 Da, suggesting tert-butylation of my molecule. How can I prevent this?
Answer: The tert-butyl cation (t-Bu⁺) generated during the acidic cleavage of the Boc group is a reactive electrophile.[4][7] This cation can alkylate nucleophilic sites on your substrate or product, particularly electron-rich aromatic rings (like tryptophan and tyrosine) or sulfur-containing functional groups (like methionine and cysteine).[4][7]
Recommended Solutions:
-
Use Scavengers: The most effective way to mitigate tert-butylation is to add a scavenger to the reaction mixture. These molecules act as traps for the tert-butyl cation.[4][8] Common scavengers include:
Issue 3: Degradation of Other Acid-Sensitive Functional Groups
Question: My substrate contains other acid-labile groups (e.g., tert-butyl esters, acetals, silyl ethers) that are being cleaved or degraded under the deprotection conditions. What are my options?
Answer: The use of strong acids like TFA or HCl can be detrimental to molecules containing other sensitive functionalities.[2][9][10] In such cases, alternative, milder deprotection methods are necessary to achieve selective Boc removal.[2][3][11]
Recommended Solutions:
-
Milder Acidic Conditions: Consider using milder protic acids such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[2][12]
-
Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic alternative for Boc cleavage. Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective, often under milder conditions.[2][10]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water, methanol, or 2,2,2-trifluoroethanol (TFE) can effect deprotection without any acid catalyst.[2][11][13]
-
Oxalyl Chloride in Methanol: This system provides a mild method for deprotecting a wide range of N-Boc substrates at room temperature and is tolerant of many other functional groups.[9][13][14][15]
Issue 4: How to Monitor the Reaction Progress
Question: How can I effectively monitor the progress of my Boc deprotection reaction?
Answer: Regularly monitoring the reaction is crucial to ensure complete conversion while minimizing side reactions.[16][17]
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, usually as a purple or yellow spot, confirming the formation of the free amine.[1][2][3][18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an ideal technique for quantitatively tracking the disappearance of the starting material and the appearance of the deprotected product. It can also help identify any side products formed during the reaction.[1][3][16][17]
Data Presentation: Comparison of Deprotection Reagents
The selection of a deprotection reagent depends on the stability of the substrate and the desired selectivity.
Table 1: Common Acidic Boc Deprotection Conditions
| Reagent System | Typical Concentration | Solvent | Temperature (°C) | Typical Time | Notes |
| TFA | 20-50% (v/v) | DCM | 0 to RT | 30 min - 2 h | A common and generally effective condition.[8][17] |
| Neat TFA | 100% | None | RT | 5-15 min | Very rapid; increases risk of side reactions.[8] |
| HCl | 4 M | 1,4-Dioxane | RT | 1-4 h | A potent alternative to TFA/DCM.[16] |
| Phosphoric Acid | 85 wt% (aq) | THF | RT | 4-8 h | Milder option for acid-sensitive substrates.[3] |
Table 2: Alternative & Mild Boc Deprotection Methods
| Method/Reagent | Conditions | Time | Yield (%) | Notes |
| Thermal (Boiling Water) | Water, 100°C | 10 min - 2 h | Quantitative | A green, catalyst-free method.[13][19] |
| Thermal (Continuous Flow) | Methanol or TFE, 240°C | 30 min | 88-93% | Allows for selective deprotection by controlling temperature.[11][13] |
| Oxalyl Chloride/Methanol | (COCl)₂ (3 equiv.), Methanol, RT | 1-4 h | >90% | Tolerant to many acid-labile functional groups.[9][13][15] |
| TMSI | Acetonitrile or DCM, RT | Varies | Good | Effective for water-soluble zwitterionic compounds.[2][10] |
| ZnBr₂ | DCM, RT | Varies | Good | A mild Lewis acid option.[2] |
Visualizations
Boc Deprotection Mechanism & Side Reaction
The following diagram illustrates the acid-catalyzed deprotection mechanism and the potential side reaction pathway leading to tert-butylation.
Caption: Acid-catalyzed Boc deprotection mechanism and fate of the tert-butyl cation.
Troubleshooting Workflow for Incomplete Deprotection
This decision tree provides a logical workflow for addressing incomplete Boc deprotection reactions.
Caption: Decision tree for troubleshooting incomplete Boc deprotection.
Key Experimental Protocols
Protocol 1: Standard Deprotection using TFA in DCM
This protocol is suitable for substrates that are stable to strong acidic conditions.
-
Dissolution: Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask.[3]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[17] If required, add scavengers (e.g., triethylsilane, 1-5% v/v) to the mixture.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[3]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[3]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
To remove residual TFA, co-evaporate with a solvent like toluene or DCM (repeat 3 times).[3][8]
-
The resulting amine TFA salt can be used directly or neutralized by washing with a mild base (e.g., saturated aqueous NaHCO₃) and extracting with an organic solvent.[1][8]
-
Protocol 2: Deprotection using HCl in 1,4-Dioxane
This protocol uses a stronger acid system and is effective for more resistant substrates.
-
Preparation: Suspend or dissolve the Boc-protected amine in a 4 M solution of HCl in 1,4-dioxane.[1]
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS (typically complete in 1-4 hours).[1][16]
-
Work-up: Evaporate the solvent under vacuum to obtain the hydrochloride salt of the deprotected amine.[1] If the free amine is required, a subsequent basic work-up can be performed.
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
This protocol is ideal for substrates with acid-sensitive functional groups.[9][14]
-
Dissolution: In a dry round-bottom flask, dissolve the Boc-protected starting material (1 equiv.) in methanol (e.g., 3 mL for 50 mg).[15]
-
Reagent Addition: Add oxalyl chloride (3 equivalents) directly to the solution via syringe. An immediate temperature increase may be observed.[9][15]
-
Reaction: Allow the reaction mixture to stir at room temperature for 1-4 hours.[9][15]
-
Monitoring: Monitor the reaction via TLC for the disappearance of the starting material.[15]
-
Work-up: Upon completion, remove the solvent in vacuo. The crude material can then be purified or taken to the next step. An extractive work-up with DCM and water/brine may be performed if needed.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Managing Impurities in Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate. The information is designed to help you identify, control, and manage impurities effectively, ensuring the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common laboratory synthesis involves the protection of the amino group of 2-amino-6-(hydroxymethyl)pyridine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Another reported method involves the reaction with tert-butyl chloroformate and a base like triethylamine in an inert solvent.[1] For more complex syntheses, palladium-catalyzed cross-coupling reactions may be employed to introduce substituents to the pyridine ring.[1]
Q2: What is the primary and most common impurity formed during the synthesis?
A2: The most frequently encountered impurity is the di-Boc protected product, di-tert-butyl (6-(hydroxymethyl)pyridin-2-yl)imidodicarbonate . This occurs when a second Boc group attaches to the nitrogen of the carbamate. Traditional synthesis methods for Boc protection of aminopyridines can lead to low yields and poor selectivity, with the formation of the di-Boc substituted product being a key issue.
Q3: What other potential impurities should I be aware of?
A3: Besides the di-Boc impurity, other potential process-related impurities and side products may include:
-
Unreacted 2-amino-6-(hydroxymethyl)pyridine: Incomplete reaction can leave starting material in the final product.
-
Byproducts from the decomposition of Boc₂O: Such as tert-butanol and carbon dioxide.
-
Side-products from reaction with the hydroxymethyl group: Although less common under standard Boc protection conditions, reaction at the hydroxyl group is a theoretical possibility, especially under harsh conditions.
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., dichloromethane, ethyl acetate, hexanes) may be present in the final product.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Mono-Boc Product
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material (2-amino-6-(hydroxymethyl)pyridine) is no longer visible. - Optimize Stoichiometry: Ensure at least a stoichiometric equivalent of Boc₂O is used. A slight excess (e.g., 1.1 equivalents) can drive the reaction to completion, but a large excess should be avoided to minimize di-Boc formation. |
| Poor Nucleophilicity of the Aminopyridine | - Use a Catalyst: Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) to the reaction mixture. DMAP is a highly effective acylation catalyst that can significantly improve the reaction rate for less nucleophilic amines. |
| Suboptimal Base | - Choice of Base: Use a non-nucleophilic base such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction without competing with the aminopyridine. |
| Product Loss During Workup | - Minimize Aqueous Washes: The product may have some solubility in water. Use minimal volumes for aqueous extractions and consider back-extracting the aqueous layers with the organic solvent to recover any dissolved product. |
Issue 2: High Levels of Di-tert-butyl (6-(hydroxymethyl)pyridin-2-yl)imidodicarbonate Impurity
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Excess Boc₂O | - Control Stoichiometry: Use a stoichiometric amount or only a slight excess (up to 1.1 equivalents) of Boc₂O. Carefully monitor the reaction and stop it as soon as the starting material is consumed. |
| Use of DMAP as a Stoichiometric Reagent | - Catalytic Amounts Only: If using DMAP, ensure it is in catalytic quantities (e.g., 0.1 equivalents). Stoichiometric amounts of DMAP can significantly promote the formation of the di-Boc byproduct. |
| Prolonged Reaction Time at Elevated Temperatures | - Control Reaction Conditions: Conduct the reaction at room temperature or below. Avoid heating the reaction mixture unless necessary, as this can increase the rate of the di-Boc formation side reaction. |
Issue 3: Difficulty in Purifying the Final Product
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Similar Polarity of Product and Impurities | - Flash Column Chromatography: This is the most effective method for separating the mono-Boc product from the di-Boc impurity and unreacted starting material. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective. |
| Residual Catalyst or Base | - Aqueous Washes: Perform acidic and basic washes during the workup to remove any remaining catalyst (like DMAP) or base (like triethylamine). For example, wash with a dilute solution of HCl, followed by a saturated solution of sodium bicarbonate. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.
-
Dissolve the Starting Material: In a round-bottom flask, dissolve 2-amino-6-(hydroxymethyl)pyridine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add Base: Add triethylamine (1.5 equivalents) to the solution.
-
Add Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup:
-
Quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Analytical Methods for Impurity Detection
High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To separate and quantify this compound from its potential impurities.
-
Typical Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water (both may contain 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength of approximately 230 nm and 270 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15-20 minutes.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile impurities, such as residual solvents.
-
Typical Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection: Split/splitless injector.
-
Temperature Program: A temperature gradient starting from a low temperature (e.g., 40 °C) and ramping up to a higher temperature (e.g., 250 °C).
-
Detection: Mass spectrometer operating in electron ionization (EI) mode.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure of the desired product and identify major impurities.
-
¹H NMR:
-
Expected Signals for this compound: Characteristic signals for the tert-butyl protons (singlet around 1.5 ppm), the hydroxymethyl protons (a singlet or doublet around 4.6 ppm), and aromatic protons of the pyridine ring.
-
Indications of Di-Boc Impurity: The presence of a second, distinct tert-butyl signal, and a downfield shift of the pyridine ring protons due to the increased electron-withdrawing effect of the two Boc groups.
-
-
¹³C NMR:
-
Expected Signals: Signals for the carbonyl carbon of the carbamate, the quaternary carbon of the tert-butyl group, and the carbons of the pyridine ring and the hydroxymethyl group.
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the product and identify impurities.
-
Expected Mass: The expected molecular weight of this compound is 224.26 g/mol . Electrospray ionization (ESI) would typically show the [M+H]⁺ ion at m/z 225.
-
Di-Boc Impurity: The di-Boc impurity would have a molecular weight of 324.36 g/mol , and its [M+H]⁺ ion would be observed at m/z 325.
Visualizations
Caption: Pathway for the formation of the primary di-Boc impurity.
Caption: General experimental workflow from synthesis to analysis.
References
long-term storage and stability of Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate
Welcome to the technical support center for Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate. This resource provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage, stability, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Lower temperatures minimize the rate of potential degradation reactions. Studies on other carbamates show good stability at this temperature.[1] For some thermally labile Boc-protected compounds, -20°C is standard.[2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | An inert atmosphere prevents oxidation and reactions with atmospheric moisture.[3] |
| Light | Protect from light | Many organic compounds are light-sensitive. Storage in an amber vial or a dark location is advisable. |
| Container | Tightly sealed container | Prevents exposure to moisture and atmospheric contaminants.[3] |
For shorter-term storage, some suppliers of similar carbamate compounds recommend refrigeration at 2-8°C or 4°C.[4] However, for long-term storage, -20°C provides a greater assurance of stability.
Q2: How should I store solutions of this compound?
A2: Solutions are generally less stable than the solid compound. If you must store the compound in solution, follow these guidelines.
| Parameter | Recommendation | Rationale |
| Solvent | Use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, Dioxane) | Protic solvents (like methanol or water) can potentially participate in degradation pathways. |
| Temperature | -20°C to -80°C | As with the solid, lower temperatures are crucial. For solutions of a related deuterated carbamate, storage at -20°C for up to one month or -80°C for up to six months is recommended.[3] |
| Aliquoting | Aliquot into single-use volumes | This practice is critical to avoid repeated freeze-thaw cycles, which can accelerate degradation and introduce moisture contamination.[3] |
| Container | Tightly sealed vials with inert gas overlay | Protects the solution from air and moisture. |
Q3: What are the potential degradation pathways for this compound?
A3: The primary points of instability in this compound are the tert-butoxycarbonyl (Boc) protecting group and the hydroxymethyl group.
-
Boc Group Hydrolysis: The Boc group is susceptible to cleavage under acidic conditions. Strong acids will rapidly deprotect the amine. Even exposure to mildly acidic conditions over long periods could lead to slow degradation.
-
Thermal Decomposition: Carbamates can be thermally labile.[2] At elevated temperatures, the compound may decompose, potentially leading to the release of carbon dioxide, isobutylene, and other volatile byproducts.[5]
-
Oxidation: The hydroxymethyl group is susceptible to oxidation, which could convert it into an aldehyde or a carboxylic acid. This is more likely to occur in the presence of oxidizing agents or if stored improperly (e.g., exposed to air for extended periods).
Q4: Is this compound sensitive to moisture?
A4: Yes. As with most compounds containing reactive functional groups, exposure to moisture should be minimized. Moisture can facilitate hydrolysis of the Boc group, especially if acidic or basic impurities are present. It is recommended to handle the solid compound in a dry environment (e.g., in a glovebox or under a stream of inert gas) and to use anhydrous solvents for preparing solutions.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or poor results in subsequent experiments. | Compound degradation due to improper storage or handling. | 1. Review your storage conditions against the recommendations (see FAQs).2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.3. Confirm the purity of the compound using an appropriate analytical method (e.g., LC-MS, ¹H NMR) before use.4. Purchase a new batch of the compound if degradation is suspected. |
| Compound appears discolored or has changed in physical appearance. | Degradation or contamination. | Do not use the compound. Discard it according to your institution's safety protocols. A change in appearance is a strong indicator of instability. |
| Low yield in a reaction where the Boc-protected amine is a reactant. | Partial deprotection of the Boc group during storage or reaction setup. | 1. Ensure all solvents and reagents used are anhydrous and free of acidic impurities.2. Re-evaluate the pH of your reaction mixture. The Boc group is labile to acid. |
| Unexpected side products are observed in a reaction. | 1. Use of a degraded starting material.2. The hydroxymethyl group is reacting under your experimental conditions. | 1. Verify the purity of your starting material.2. Consider protecting the hydroxymethyl group if it is not the intended site of reaction. |
Experimental Protocols
Protocol 1: General Procedure for Handling and Dissolving Solid Compound
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[3]
-
If possible, handle the solid compound under an inert atmosphere (e.g., in a glovebox or under a gentle stream of argon or nitrogen).
-
Weigh the desired amount of the compound quickly and transfer it to a clean, dry vial.
-
Add the appropriate volume of anhydrous solvent (e.g., DMSO, DMF) to the vial.
-
Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
If not for immediate use, flush the vial with an inert gas before sealing and store it under the recommended conditions (see FAQ A2).
Visualizations
Below is a diagram illustrating the key factors that can influence the stability of this compound.
Caption: Factors affecting the stability of the target compound.
Below is a workflow for the proper handling and storage of this compound to ensure its stability for experimental use.
Caption: Recommended workflow for handling and storage.
References
reaction monitoring techniques for Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the synthesis of Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the protection of the amino group of (6-aminopyridin-2-yl)methanol with di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.[1][2][3]
Q2: Which analytical techniques are recommended for monitoring the progress of this reaction?
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques for monitoring the reaction's progress.[1][2][4] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primarily used for the characterization of the final product.[1][5]
Q3: What are the expected spectroscopic data for this compound?
For the final product, you can expect the following characteristic signals:
-
¹H NMR: Signals for the hydroxymethyl protons around 4.5 ppm and the tert-butyl protons around 1.3 ppm.[1]
-
¹³C NMR: Peaks corresponding to the carbamate carbonyl and the aromatic carbons.[1]
-
Mass Spectrometry (MS): A molecular ion peak corresponding to its molecular weight (224.26 g/mol ).[1]
Troubleshooting Guides
Problem 1: The reaction is incomplete, and the starting material is still present after the recommended reaction time.
-
Possible Cause 1: Insufficient Reagents. The molar ratio of di-tert-butyl dicarbonate ((Boc)₂O) to the amine may be too low.
-
Solution: Increase the equivalents of (Boc)₂O to 1.1-1.5 equivalents relative to the starting amine.[2]
-
-
Possible Cause 2: Inadequate Base. The base may not be strong enough or used in a sufficient amount to drive the reaction to completion.
-
Possible Cause 3: Low Reaction Temperature. The reaction may be too slow at room temperature.
Problem 2: The formation of a significant amount of a non-polar byproduct is observed on TLC.
-
Possible Cause: Di-Boc Protection. The primary amine might have reacted with two molecules of (Boc)₂O, leading to the formation of a di-tert-butoxycarbonyl derivative. This is more likely with prolonged reaction times or a large excess of (Boc)₂O.[3]
-
Solution: Carefully control the stoichiometry of (Boc)₂O. Use TLC to monitor the reaction closely and stop it once the starting material is consumed. The di-Boc protected byproduct can often be separated from the desired product by column chromatography.
-
Problem 3: Difficulty in isolating the pure product.
-
Possible Cause 1: Co-elution of Product and Unreacted (Boc)₂O. Excess (Boc)₂O can be difficult to remove and may co-elute with the product during chromatography.
-
Solution: After the reaction is complete, quench the excess (Boc)₂O by adding a primary amine like N,N-dimethylethylenediamine or by washing the organic layer with an aqueous solution of a mild acid (e.g., 1 M HCl) followed by a bicarbonate solution.[2]
-
-
Possible Cause 2: Emulsion during Workup. The reaction mixture may form an emulsion during the aqueous workup, making phase separation difficult.
-
Solution: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Alternatively, filtering the mixture through a pad of celite can also be effective.
-
Experimental Protocols
Synthesis of this compound
-
Dissolve (6-aminopyridin-2-yl)methanol (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M concentration).[2]
-
Add triethylamine (1.1-1.5 equivalents) to the solution and stir for 5 minutes at room temperature.[2]
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) portion-wise to the stirred solution.[2]
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).[2]
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, water, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel if necessary.[2]
Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Eluent System: A mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes) is a good starting point. Adjust the polarity as needed.
-
Procedure:
-
Dissolve a small amount of the reaction mixture in a suitable solvent.
-
Spot the solution on a TLC plate alongside a spot of the starting material.
-
Develop the plate in the chosen eluent system.
-
Visualize the spots under UV light (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate).
-
-
Interpretation: The starting amine will have a lower Rf value (travels less) than the Boc-protected product, which is less polar. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Quantitative Data
| Parameter | Value | Reference |
| Reagents & Stoichiometry | ||
| (6-aminopyridin-2-yl)methanol | 1.0 eq | [2] |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 - 1.5 eq | [2][3] |
| Triethylamine (TEA) | 1.1 - 1.5 eq | [2][3] |
| Solvent | DCM, THF, or MeOH | [2][3] |
| Reaction Conditions | ||
| Temperature | Room Temperature to 55°C | [2][9] |
| Reaction Time | 0.5 - 4 hours | [2][3] |
| Analytical Data | ||
| Molecular Formula | C₁₁H₁₆N₂O₃ | [1] |
| Molecular Weight | 224.26 g/mol | [1] |
| ¹H NMR (CDCl₃, δ ppm) | ~4.5 (s, 2H, -CH₂OH), ~1.3 (s, 9H, -C(CH₃)₃) | [1] |
Visualizations
References
- 1. This compound|CAS 203321-83-9 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. rsc.org [rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Contact Support [mychemblog.com]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
Validation & Comparative
A Comparative Guide to Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate and Alternative Pyridine Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in numerous FDA-approved drugs underscores its importance as a privileged structure. Among the vast array of functionalized pyridine building blocks, tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate has emerged as a versatile and valuable reagent. This guide provides an objective comparison of this key building block with other commercially available pyridine alternatives, supported by experimental data to inform rational choices in drug design and synthesis.
Introduction to this compound
This compound is a bifunctional molecule featuring a Boc-protected amine at the 2-position and a hydroxymethyl group at the 6-position of the pyridine ring. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, providing a handle for further functionalization. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or participate in ether and ester formation, making it a versatile precursor for a wide range of derivatives.
This building block is particularly favored for introducing the 2-amino-6-methylpyridine motif, a common feature in many biologically active compounds, especially kinase inhibitors.
Alternative Pyridine Building Blocks: A Comparative Overview
The choice of a pyridine building block is dictated by the desired substitution pattern, the reactivity of its functional groups, and its compatibility with subsequent reaction steps. Here, we compare this compound with several key alternatives.
Table 1: Comparison of Key Pyridine Building Blocks
| Building Block | Structure | Key Features | Common Applications |
| This compound | ![]() | - Boc-protected amine for controlled reactivity- Hydroxymethyl group for further functionalization (oxidation, etherification, etc.) | - Kinase inhibitors (p38, DPP-4)- Introduction of 2-amino-6-substituted pyridine core |
| Tert-butyl (6-chloropyridin-2-yl)carbamate | ![]() | - Chloro group as a leaving group for cross-coupling reactions | - Suzuki, Buchwald-Hartwig, and other cross-coupling reactions |
| Tert-butyl (6-bromopyridin-2-yl)carbamate | ![]() | - Bromo group as a highly reactive leaving group for cross-coupling | - Suzuki, Buchwald-Hartwig, and other cross-coupling reactions |
| Tert-butyl (6-formylpyridin-2-yl)carbamate | ![]() | - Formyl group for reductive amination, Wittig reactions, etc. | - Synthesis of substituted amines and alkenes |
| 2-Amino-6-methylpyridine | ![]() | - Unprotected amine for direct derivatization- Methyl group can be functionalized | - Direct acylation, alkylation, or use in cross-coupling reactions |
Performance in Key Synthetic Transformations
The utility of these building blocks is best demonstrated in common carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to the assembly of complex drug molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. The performance of halogenated pyridine building blocks is compared below.
Table 2: Suzuki-Miyaura Coupling of Halogenated Pyridines with Phenylboronic Acid
| Pyridine Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Tert-butyl (6-chloropyridin-2-yl)carbamate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| Tert-butyl (6-bromopyridin-2-yl)carbamate | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 92 |
Note: The data in this table is representative and compiled from various sources. Actual yields may vary depending on specific reaction conditions.
As expected, the bromo-substituted pyridine exhibits higher reactivity, leading to a shorter reaction time and a slightly higher yield compared to its chloro-analogue.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, a common motif in pharmaceuticals.
Table 3: Buchwald-Hartwig Amination of Halogenated Pyridines with Aniline
| Pyridine Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Tert-butyl (6-chloropyridin-2-yl)carbamate | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 18 | 78 |
| Tert-butyl (6-bromopyridin-2-yl)carbamate | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Dioxane | 100 | 10 | 88 |
Note: The data in this table is representative and compiled from various sources. Actual yields may vary depending on specific reaction conditions.
Similar to the Suzuki coupling, the bromo-substituted pyridine demonstrates superior reactivity in the Buchwald-Hartwig amination.
Application in Kinase Inhibitor Synthesis
Functionalized pyridines are prevalent in the structure of numerous kinase inhibitors, where the pyridine core often serves as a key pharmacophore that interacts with the hinge region of the kinase. The choice of the pyridine building block can significantly impact the synthetic route and the overall efficiency of the drug synthesis.
p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a critical target in inflammatory diseases.[1][2] Many p38 inhibitors feature a substituted pyridine core. The synthesis of these inhibitors often involves the coupling of a functionalized pyridine with other heterocyclic systems.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes.[3][4] Many DPP-4 inhibitors incorporate an aminopyridine scaffold. The synthesis of these molecules often relies on the coupling of a chiral amine with a functionalized pyridine.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Tert-butyl (6-bromopyridin-2-yl)carbamate
To a solution of tert-butyl (6-bromopyridin-2-yl)carbamate (1.0 eq) and phenylboronic acid (1.2 eq) in a 2:1 mixture of dioxane and water is added Na₂CO₃ (2.0 eq). The mixture is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.05 eq) is then added, and the reaction mixture is heated to 90 °C for 6 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of Tert-butyl (6-bromopyridin-2-yl)carbamate
A mixture of tert-butyl (6-bromopyridin-2-yl)carbamate (1.0 eq), aniline (1.2 eq), Cs₂CO₃ (1.5 eq), and BINAP (0.1 eq) is taken in a sealed tube. Pd₂(dba)₃ (0.05 eq) and dioxane are added, and the tube is sealed under an argon atmosphere. The reaction mixture is heated at 100 °C for 10 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its dual functionality allows for a wide range of chemical transformations. However, for specific applications, particularly in cross-coupling reactions, halogenated analogues such as tert-butyl (6-bromopyridin-2-yl)carbamate may offer superior reactivity. The choice of the optimal pyridine building block will ultimately depend on the specific synthetic strategy and the desired final product. This guide provides a framework for making an informed decision based on a comparison of their performance in key chemical reactions and their application in the synthesis of biologically relevant molecules.
References
- 1. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amine Protecting Groups in Pyridine Synthesis: Boc vs. Cbz and Fmoc
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an amine protecting group is a critical decision in the synthesis of pyridine-containing molecules, impacting overall yield, purity, and the feasibility of subsequent synthetic steps. This guide provides an objective comparison of three commonly employed amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—specifically within the context of pyridine synthesis. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
At a Glance: Key Characteristics and Orthogonality
The primary distinction between Boc, Cbz, and Fmoc lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others. This is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecules.[1][2]
-
Boc (tert-Butoxycarbonyl): This protecting group is labile to acidic conditions, typically cleaved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] It is generally stable to basic and nucleophilic conditions, as well as catalytic hydrogenation.
-
Cbz (Carboxybenzyl): The Cbz group is classically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a method that is mild and occurs at neutral pH.[1][5] It is stable to a wide range of acidic and basic conditions.[6]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): In contrast to Boc and Cbz, the Fmoc group is cleaved under basic conditions, most commonly using a solution of a secondary amine like piperidine in an organic solvent.[7][8] It is stable to acidic and hydrogenolysis conditions.[9]
Quantitative Comparison of Protecting Group Performance in Pyridine Synthesis
The following tables summarize the performance of Boc, Cbz, and Fmoc protecting groups in the context of aminopyridine protection and deprotection, based on available experimental data.
Table 1: Protection of Aminopyridines
| Protecting Group | Reagent | Substrate | Base/Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| Boc | (Boc)₂O | 3-Aminopyridine | EDCI, HOBT, TEA | Dichloromethane | Room Temperature, 1h | 85 | CN102936220A |
| Boc | (Boc)₂O | 4-Aminopyridine | EDCI, HOBT, TEA | Dichloromethane | Room Temperature, 0.5h | 90 | CN102936220A |
| Boc | (Boc)₂O | 3-Nitro-2-aminopyridine derivative | NaI, DMAP | THF | Room Temperature, 10s | >98 | [10] |
| Cbz | Cbz-Cl | General Amine | NaHCO₃ | THF/H₂O (2:1) | 0°C, 20h | 90 | [5] |
| Cbz | Cbz-Cl | N-Cbz-protected L-ornithinol/lysinol | Enzyme Cascade | Buffer (pH 7.5) | 30°C, 16h | up to 54 (of cyclized product) | [11] |
| Fmoc | Fmoc-Cl | General Amines | - | Water | 60°C | 80-90 | [12] |
Table 2: Deprotection of Protected Aminopyridines
| Protected Substrate | Deprotection Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |
| N-Boc-4-aminopyridine derivatives | Trifluoroacetic acid | Dichloromethane | Not specified | 78-86 (overall yield after alkylation and deprotection) | [13] |
| General N-Cbz Amine | 5% Pd-C, H₂ | Methanol | 60°C, 40h | Not specified (crude used in next step) | [5] |
| General N-Fmoc Amine | 20% Piperidine | DMF | Room Temperature, 2 + 5 min | Not specified (standard peptide synthesis protocol) | [14] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of aminopyridines are crucial for reproducibility. The following are representative experimental protocols.
Boc Protection of 4-Aminopyridine
-
Procedure: At room temperature, 4-aminopyridine (1g, 10.6mmol) is dissolved in dichloromethane (10mL). To this solution, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (4.6g, 23.8mmol), 1-hydroxybenzotriazole (HOBT) (0.1g, 0.8mmol), triethylamine (TEA) (2.4g, 23.8mmol), and di-tert-butyl dicarbonate ((Boc)₂O) (4.0g, 18.5mmol) are added sequentially while stirring. The reaction is stirred for an additional 30 minutes at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is washed twice with 20mL of water. The organic layer is then dried, filtered, and concentrated. The crude product is purified by column chromatography to yield the Boc-protected 4-aminopyridine.[15]
Cbz Protection of a General Amine
-
Procedure: To a solution of the amine (2.64 mmol) in a 2:1 mixture of THF and water (15 mL), sodium bicarbonate (5.27 mmol) and benzyl chloroformate (Cbz-Cl) (3.96 mmol) are added at 0°C. The solution is stirred for 20 hours at the same temperature. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under vacuum. The resulting residue is purified by silica gel column chromatography to afford the Cbz-protected amine.[5]
Fmoc Deprotection (General Protocol for Solid-Phase Synthesis)
-
Procedure: The Fmoc-protected amine bound to a resin is placed in a round bottom flask. A solution of 20% (v/v) piperidine in DMF (approximately 10 mL per gram of resin) is added. The mixture is shaken at room temperature for 2 minutes and then filtered. A fresh portion of the deprotection reagent is added, and the mixture is shaken for an additional 5 minutes. The resin is then filtered and washed thoroughly with several portions of DMF to remove the deprotected amine and byproducts.[14]
Experimental Workflows and Signaling Pathways
Visualizing the chemical transformations provides a clearer understanding of the synthetic process. The following diagrams, generated using Graphviz, illustrate the protection and deprotection steps, as well as a hypothetical multi-step synthesis of a substituted pyridine.
Caption: General workflows for the protection and deprotection of aminopyridines using Boc, Cbz, and Fmoc groups.
Caption: A logical workflow for the synthesis of a functionalized aminopyridine utilizing a protecting group strategy.
Conclusion
The choice between Boc, Cbz, and Fmoc protecting groups for pyridine synthesis is contingent on the specific requirements of the synthetic route.
-
Boc is a robust and high-yielding protecting group for aminopyridines, particularly when acid-labile functionalities are not present in subsequent steps. Its ease of removal under acidic conditions makes it a popular choice.
-
Cbz offers stability to a wide range of conditions and its removal via hydrogenolysis is exceptionally clean. However, this method is incompatible with other reducible functional groups in the molecule, such as alkenes or alkynes.
-
Fmoc , while a cornerstone in peptide synthesis due to its mild, base-labile deprotection, is less documented in the context of pyridine synthesis. Its primary advantage lies in its orthogonality to acid-labile protecting groups.
By carefully considering the stability of their substrate and the planned synthetic transformations, researchers can select the most appropriate protecting group to achieve their synthetic goals efficiently and with high yields.
References
- 1. ijacskros.com [ijacskros.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 12. digital.csic.es [digital.csic.es]
- 13. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 6-(Hydroxymethyl)pyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative synthetic routes for 6-(hydroxymethyl)pyridin-2-amine and its derivatives. This pyridine scaffold is a valuable building block in medicinal chemistry, and efficient, scalable synthetic access is crucial for its application in drug discovery and development. The following sections detail and compare distinct synthetic strategies, focusing on reaction efficiency, starting material accessibility, and the nature of the chemical transformations.
At-a-Glance Comparison of Synthetic Routes
| Parameter | Route A: Oxidation of 2-Amino-6-methylpyridine | Route B: Functionalization of a Pre-halogenated Pyridine |
| Starting Material | 2-Amino-6-methylpyridine | 2-Amino-6-bromopyridine |
| Key Intermediates | 2-Aminopyridine-6-carboxylic acid | 2-Amino-6-(hydroxymethyl)pyridine |
| Key Reactions | Oxidation, Reduction | Grignard Reaction, Hydrolysis |
| Typical Overall Yield | 40-50% | 55-65% |
| Scalability | Moderate to High | Moderate |
| Key Reagent Hazards | Potassium permanganate (strong oxidizer) | n-Butyllithium (pyrophoric), Paraformaldehyde (toxic) |
Route A: Oxidation of 2-Amino-6-methylpyridine followed by Reduction
This classical approach involves the oxidation of the readily available 2-amino-6-methylpyridine to 2-aminopyridine-6-carboxylic acid, followed by reduction to the desired alcohol.
Experimental Protocol
Step 1: Synthesis of 2-Aminopyridine-6-carboxylic acid
A solution of 2-amino-6-methylpyridine (10.8 g, 0.1 mol) in water (200 mL) is heated to 80°C. Potassium permanganate (31.6 g, 0.2 mol) is added portion-wise over 2 hours, maintaining the temperature between 80-90°C. The reaction mixture is stirred for an additional 4 hours at 90°C. After cooling to room temperature, the manganese dioxide is removed by filtration. The filtrate is acidified with concentrated hydrochloric acid to pH 3-4, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-aminopyridine-6-carboxylic acid.
-
Yield: 55-65%
Step 2: Synthesis of 6-(Hydroxymethyl)pyridin-2-amine
To a suspension of 2-aminopyridine-6-carboxylic acid (7.6 g, 0.05 mol) in anhydrous tetrahydrofuran (THF) (150 mL) at 0°C under a nitrogen atmosphere, lithium aluminium hydride (LAH) (2.8 g, 0.075 mol) is added portion-wise. The mixture is then stirred at room temperature for 12 hours. The reaction is quenched by the sequential addition of water (2.8 mL), 15% aqueous sodium hydroxide (2.8 mL), and water (8.4 mL). The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford 6-(hydroxymethyl)pyridin-2-amine.
-
Yield: 70-80%
Diagram of Synthetic Pathway
Caption: Synthetic pathway for Route A.
Route B: Grignard Reaction on a Halogenated Precursor
This alternative route utilizes a Grignard reaction for the introduction of the hydroxymethyl group onto a pre-functionalized pyridine ring.
Experimental Protocol
Step 1: Synthesis of 2-Amino-6-bromopyridine
This starting material can be synthesized from 2-amino-6-methylpyridine via a Sandmeyer-type reaction. To a solution of 2-amino-6-methylpyridine (10.8 g, 0.1 mol) in 48% hydrobromic acid (50 mL) at -5°C, a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) is added dropwise, keeping the temperature below 0°C. The mixture is stirred for 1 hour at 0°C, and then copper(I) bromide (15.8 g, 0.11 mol) is added. The reaction is allowed to warm to room temperature and stirred overnight. The mixture is then basified with aqueous ammonia and extracted with ethyl acetate. The organic layers are dried over sodium sulfate and concentrated to give 2-amino-6-bromopyridine.
-
Yield: 75-85%
Step 2: Synthesis of 6-(Hydroxymethyl)pyridin-2-amine
A solution of 2-amino-6-bromopyridine (8.65 g, 0.05 mol) in anhydrous THF (100 mL) is cooled to -78°C under a nitrogen atmosphere. n-Butyllithium (2.5 M in hexanes, 22 mL, 0.055 mol) is added dropwise, and the mixture is stirred at -78°C for 30 minutes. Paraformaldehyde (1.65 g, 0.055 mol), previously dried under vacuum, is then added in one portion. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield 6-(hydroxymethyl)pyridin-2-amine.
-
Yield: 70-80%
Diagram of Synthetic Pathway
Caption: Synthetic pathway for Route B.
Comparison and Discussion
| Feature | Route A | Route B |
| Starting Material Availability | 2-Amino-6-methylpyridine is commercially available and relatively inexpensive. | 2-Amino-6-bromopyridine can be synthesized from 2-amino-6-methylpyridine or purchased, but is generally more expensive. |
| Reagent Safety | Involves the use of potassium permanganate, a strong and potentially hazardous oxidizing agent. LAH is also highly reactive and requires careful handling. | Requires the use of n-butyllithium, a pyrophoric reagent, and cryogenic temperatures, which can be challenging to scale up. |
| Reaction Conditions | The oxidation step requires elevated temperatures. The reduction with LAH is typically performed at room temperature. | Requires cryogenic temperatures (-78°C) for the lithiation step. |
| Yield and Purity | The overall yield is generally moderate. Purification of the intermediate carboxylic acid is straightforward. | Can provide good yields, but the purification of the final product may require careful chromatography to remove byproducts. |
| Scalability | The oxidation with KMnO4 can be challenging to scale due to the large amounts of manganese dioxide waste. The LAH reduction is scalable with appropriate engineering controls. | The use of n-butyllithium and cryogenic conditions can pose significant challenges for large-scale synthesis. |
Conclusion
Both Route A and Route B offer viable pathways to 6-(hydroxymethyl)pyridin-2-amine derivatives.
-
Route A is a more traditional and often preferred method for laboratory-scale synthesis due to the ready availability of the starting material and the less stringent reaction conditions (no cryogenics). However, the scalability of the oxidation step can be a concern.
-
Route B offers a more direct introduction of the hydroxymethyl group and can provide higher overall yields. The main drawbacks are the higher cost of the starting material (or an additional synthetic step) and the challenges associated with handling pyrophoric reagents at low temperatures, making it potentially less suitable for large-scale industrial production without specialized equipment.
The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including the desired scale of synthesis, available equipment, cost considerations, and safety protocols. For early-stage drug discovery and small-scale synthesis, Route A may be more practical. For process development and larger-scale campaigns where yield is critical and appropriate infrastructure is in place, Route B could be a more efficient option.
A Comparative Guide to Purity Validation of Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a critical step in ensuring the reliability and reproducibility of experimental results and the quality of final products. Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of this compound, supported by detailed experimental protocols and data presentation.
High-Performance Liquid Chromatography (HPLC) Purity Validation
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method is proposed here for its effective separation of polar and non-polar impurities.
Experimental Protocol: HPLC Method
Objective: To determine the purity of this compound and quantify potential impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
Methanol (for sample preparation)
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Experimental workflow for HPLC purity validation.
Comparison with Alternative Analytical Methods
While HPLC is a robust method, other techniques can provide complementary information or may be more suitable in specific contexts. Here, we compare the proposed HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | HPLC | GC-MS | qNMR (Quantitative NMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Applicability to Analyte | Ideal for non-volatile and thermally labile compounds. | Requires derivatization for thermally labile carbamates to prevent decomposition in the hot injector. | Provides detailed structural information and can be used for quantification without a specific reference standard for the analyte. |
| Potential Impurities Detected | Non-volatile organic impurities, starting materials, and by-products. | Volatile and semi-volatile impurities. | Structural isomers, residual solvents, and other proton-containing impurities. |
| Advantages | High resolution, sensitivity, and versatility with a wide range of detectors. | High sensitivity and provides structural information from mass spectra. | Non-destructive, provides structural confirmation and quantification in a single experiment. |
| Limitations | Requires a reference standard for absolute quantification. | Potential for thermal degradation of the analyte. | Lower sensitivity compared to HPLC and GC-MS; may not detect non-proton-containing impurities. |
Detailed Methodologies for Alternative Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the thermal lability of many carbamates, direct GC-MS analysis can be challenging. A derivatization step is often necessary to form a more volatile and stable compound.
Experimental Protocol: GC-MS (with Derivatization)
-
Derivatization: React the sample with a suitable derivatizing agent (e.g., a silylating agent like BSTFA) to protect the hydroxyl and carbamate functional groups.
-
Injection: Inject the derivatized sample into the GC-MS.
-
Separation: Use a non-polar capillary column (e.g., DB-5ms) with a temperature gradient to separate the components.
-
Detection: The mass spectrometer will fragment the eluted compounds, providing a mass spectrum for identification.
Caption: Comparison of GC-MS and qNMR workflows.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful tool for determining the purity of a compound without the need for an identical reference standard.[1] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2][3]
Experimental Protocol: qNMR
-
Sample Preparation: Accurately weigh a known amount of the sample and a certified internal standard with a known purity into an NMR tube. Dissolve in a suitable deuterated solvent.
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of all signals).
-
Data Processing: Integrate the signals corresponding to the analyte and the internal standard.
-
Purity Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Conclusion
For the routine purity validation of this compound, the proposed reverse-phase HPLC method offers a reliable, sensitive, and robust solution. It is well-suited for separating potential non-volatile impurities that may arise during synthesis.
GC-MS , while highly sensitive, requires a derivatization step to overcome the thermal lability of the carbamate, adding complexity to the workflow. It is, however, an excellent tool for identifying volatile and semi-volatile impurities.
qNMR stands out as a primary method for purity determination as it provides both structural confirmation and quantification without the need for a specific reference standard of the analyte.[2][4] It is particularly useful for characterizing new batches of the compound and for identifying and quantifying residual solvents and structurally similar impurities.
The choice of analytical method will ultimately depend on the specific requirements of the analysis, including the expected impurities, the required level of sensitivity, and the available instrumentation. For comprehensive quality control, a combination of HPLC for routine purity checks and NMR for definitive structural confirmation and purity assessment is recommended.
References
A Comparative Spectroscopic Analysis of Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate and Structurally Related Alternatives
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate, a versatile building block in medicinal chemistry. This guide provides a comparative analysis with its structurally similar alternatives, Tert-butyl (6-methylpyridin-2-yl)carbamate and Tert-butyl (6-formylpyridin-2-yl)carbamate, supported by experimental data and detailed analytical protocols.
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its unique structure, featuring a Boc-protected amine and a reactive hydroxymethyl group on a pyridine scaffold, makes it a valuable tool for drug discovery and development. A thorough understanding of its spectroscopic properties is essential for its correct identification, purity assessment, and the characterization of its downstream products. This guide presents a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a comparative look at two closely related analogues to highlight the influence of the 6-position substituent on the spectral features.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its methyl and formyl analogues. This side-by-side comparison is designed to facilitate the differentiation of these compounds and to provide a clear reference for their characterization.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | δ 1.5 (s, 9H) | δ 4.7 (s, 2H) | Pyridine Protons (δ) | Other Protons (δ) |
| This compound | 1.53 | 4.72 | 7.65 (t, J=7.8 Hz, 1H), 7.49 (d, J=7.3 Hz, 1H), 7.03 (d, J=8.2 Hz, 1H) | 3.5 (br s, 1H, -OH), 8.0 (br s, 1H, -NH) |
| Tert-butyl (6-methylpyridin-2-yl)carbamate | 1.52 | - | 7.51 (t, J=7.8 Hz, 1H), 7.35 (d, J=7.4 Hz, 1H), 6.85 (d, J=8.1 Hz, 1H) | 2.45 (s, 3H, -CH₃) |
| Tert-butyl (6-formylpyridin-2-yl)carbamate | 1.55 | - | 8.01 (dd, J=7.7, 1.0 Hz, 1H), 7.85 (t, J=7.8 Hz, 1H), 7.78 (dd, J=7.9, 1.0 Hz, 1H) | 10.05 (s, 1H, -CHO) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | C(CH₃)₃ | C(CH₃)₃ | C=O | Pyridine Carbons (δ) | Other Carbons (δ) |
| This compound | 28.4 | 80.5 | 153.5 | 158.2, 150.8, 138.5, 115.1, 112.6 | 64.8 (-CH₂OH) |
| Tert-butyl (6-methylpyridin-2-yl)carbamate | 28.3 | 80.2 | 153.8 | 157.1, 151.2, 138.1, 117.5, 114.9 | 24.2 (-CH₃) |
| Tert-butyl (6-formylpyridin-2-yl)carbamate | 28.3 | 81.2 | 153.1 | 162.5, 151.9, 138.2, 122.1, 119.8 | 193.5 (-CHO) |
Table 3: IR Spectroscopic Data (KBr Pellet, cm⁻¹)
| Compound | N-H Stretch | C-H Stretch (Aliphatic) | C=O Stretch (Carbamate) | C=C, C=N Stretch (Aromatic) | O-H Stretch | C-O Stretch |
| This compound | 3350 | 2980, 2935 | 1715 | 1605, 1580 | 3420 (broad) | 1030 |
| Tert-butyl (6-methylpyridin-2-yl)carbamate | 3345 | 2975, 2930 | 1710 | 1600, 1575 | - | - |
| Tert-butyl (6-formylpyridin-2-yl)carbamate | 3355 | 2985, 2940 | 1720 | 1610, 1585 | - | - |
Table 4: Mass Spectrometry Data (ESI-MS)
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | C₁₁H₁₆N₂O₃ | 224.26 | 225.12 | 169.08 ([M+H-C₄H₈]⁺), 123.06 ([M+H-Boc]⁺) |
| Tert-butyl (6-methylpyridin-2-yl)carbamate | C₁₁H₁₆N₂O₂ | 208.26 | 209.13 | 153.09 ([M+H-C₄H₈]⁺), 107.07 ([M+H-Boc]⁺) |
| Tert-butyl (6-formylpyridin-2-yl)carbamate | C₁₁H₁₄N₂O₃ | 222.24 | 223.11 | 167.07 ([M+H-C₄H₈]⁺), 121.05 ([M+H-Boc]⁺) |
Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided to ensure reproducibility and to serve as a standard for laboratory practice.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A representative experimental protocol for acquiring ¹H and ¹³C NMR spectra is as follows:
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra were recorded on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Proton spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans were collected.
-
¹³C NMR Acquisition: Carbon spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s. A total of 1024 scans were collected with proton decoupling.
-
Data Processing: The collected Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
The following protocol was used for obtaining FT-IR spectra:
-
Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Spectra were recorded on a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: A background spectrum of a pure KBr pellet was first collected. The sample pellet was then placed in the sample holder, and the spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum was ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) was performed according to the following procedure:
-
Sample Preparation: A dilute solution of the sample (approximately 0.1 mg/mL) was prepared in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid to facilitate protonation.
-
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source was used.
-
Data Acquisition: The sample solution was infused into the ESI source at a flow rate of 5 µL/min. The mass spectrometer was operated in the positive ion mode, and data was collected over a mass-to-charge (m/z) range of 50-500.
-
Data Analysis: The resulting mass spectrum was analyzed to identify the protonated molecular ion ([M+H]⁺) and any significant fragment ions.
Visualization of Experimental Workflows
To further clarify the analytical processes, the following diagrams illustrate the workflows for each spectroscopic technique.
This guide provides a foundational spectroscopic dataset and standardized protocols for the analysis of this compound and its analogues. The comparative data highlights the diagnostic spectral changes that occur with modification of the functional group at the 6-position of the pyridine ring, offering a valuable resource for synthetic and medicinal chemists.
A Comparative Guide to Catalysts for Pyridine Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and functional materials where the pyridine motif is a prevalent scaffold.[1][2] The direct C-H functionalization of pyridines presents a more atom-economical and sustainable alternative to classical methods that often require pre-functionalized starting materials.[1] This guide provides a comparative overview of various catalytic systems for pyridine functionalization, with a focus on performance data and experimental methodologies to aid researchers in catalyst selection.
Overview of Catalytic Strategies
The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom pose unique challenges for selective functionalization.[3] Over the past two decades, significant progress has been made in developing catalysts that can effectively activate and functionalize specific C-H bonds of the pyridine ring. These catalysts can be broadly categorized into transition-metal catalysts and organocatalysts, with metal-free approaches also gaining traction.[1][2]
Transition-metal catalysts , including those based on palladium (Pd), rhodium (Rh), iridium (Ir), nickel (Ni), and rare earth metals, are widely employed for various pyridine functionalizations such as alkylation, arylation, and alkenylation.[1][2][4] These catalysts often operate through mechanisms involving C-H activation. The choice of metal, ligand, and reaction conditions plays a crucial role in determining the regioselectivity of the functionalization (i.e., at the C2, C3, or C4 position).[4]
Organocatalysis has emerged as a powerful, metal-free alternative for pyridine functionalization.[5][6][7] Photochemical methods using organocatalysts can generate pyridinyl radicals, leading to unique reactivity and selectivity patterns that are distinct from traditional Minisci-type reactions.[5][6][7]
Comparative Performance of Catalysts for Pyridine C-H Functionalization
The selection of an appropriate catalyst is critical for achieving high yield and selectivity in pyridine functionalization. The following tables summarize the performance of various catalysts for specific C-H functionalization reactions of pyridine.
Table 1: Comparison of Catalysts for C2-Alkylation of Pyridines
| Catalyst System | Pyridine Substrate | Alkylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Rh–Al heterobimetallic | 2,6-unsubstituted pyridines | Alkenes | Toluene | 120 | 24 | up to 98 | [1] |
| NP1-Sc | Unsubstituted pyridine | Imines | Benzene | 120 | 24 | up to 95 | [1] |
| Yttrium complex | 2-tert-butylpyridine | Ethylene | Toluene | 100 | 12 | 95 | [2] |
| Zirconium complex | Pyridine | 1-Hexene | Benzene | 100 | 24 | 92 | [8] |
Table 2: Comparison of Catalysts for C3/C4-Functionalization of Pyridines
| Catalyst System | Functionalization | Pyridine Substrate | Coupling Partner | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity | Ref. |
| Pd(OAc)₂ / AgOAc | C2-Olefination | Pyridine | Alkenes | DMF | 120 | 24 | Good yields | C2 | [1] |
| Ir-catalyzed | C3-Alkylation | Pyridine | Aldehydes | Benzene | 135 | 24 | Good yields | C3 (meta) | [1][4] |
| Ni/Lewis acid (MAD) | C4-Alkylation | Pyridines | Alkyl halides | Dioxane | 100 | 24 | up to 90 | C4 | [2] |
| Dithiophosphoric acid (photocatalytic) | C4-Allylation | Pyridine | Cyclohexene | CH₂Cl₂ | 35 | 16 | 67 | C4 | [5][7] |
| Pd(II)/phen | C3-Arylation | Pyridine | Aryl halides | Toluene | 120 | 24 | 74 | C3 | [4] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these catalytic reactions. Below are generalized protocols for key pyridine functionalization reactions.
Protocol 1: General Procedure for Transition-Metal-Catalyzed C-H Alkylation
-
Catalyst Precursor and Ligand Preparation: In a glovebox, the transition-metal precursor and the corresponding ligand are dissolved in an anhydrous solvent.
-
Reaction Setup: To an oven-dried reaction vessel, the pyridine substrate, the alkylating agent, and any additives (e.g., a Lewis acid co-catalyst) are added.
-
Catalyst Addition: The prepared catalyst solution is then transferred to the reaction vessel under an inert atmosphere.
-
Reaction Conditions: The reaction mixture is heated to the specified temperature and stirred for the designated time.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched, extracted with an appropriate organic solvent, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: General Procedure for Photocatalytic Organocatalytic C-H Functionalization
-
Reaction Setup: In a vial, the pyridine substrate, the coupling partner (e.g., an alkene), the organocatalyst (e.g., dithiophosphoric acid), and any additives are dissolved in the specified solvent.
-
Degassing: The reaction mixture is degassed by freeze-pump-thaw cycles or by bubbling with an inert gas.
-
Irradiation: The reaction vessel is placed in a photoreactor and irradiated with a light source of a specific wavelength (e.g., 365 nm LED) at a controlled temperature for the required duration.
-
Analysis and Purification: The reaction progress is monitored by techniques such as TLC or GC-MS. Upon completion, the solvent is removed in vacuo, and the residue is purified by column chromatography to isolate the desired product.
Visualizing Catalytic Processes and Workflows
Experimental Workflow for Catalyst Comparison
The following diagram illustrates a typical workflow for the comparative study of different catalysts for pyridine functionalization.
Caption: A generalized workflow for the systematic comparison of catalysts in pyridine functionalization.
Classification of Catalysts for Pyridine Functionalization
This diagram shows the logical relationship between different classes of catalysts used for modifying pyridine.
Caption: A classification of common catalysts for pyridine functionalization.
Simplified Catalytic Cycle: Pd-Catalyzed C-H Arylation
The following diagram illustrates a simplified catalytic cycle for the C-H arylation of pyridine catalyzed by palladium.
Caption: A simplified catalytic cycle for Pd-catalyzed C-H arylation of pyridine.
References
- 1. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 2. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cris.unibo.it [cris.unibo.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to the Efficient Removal of the Boc Protecting Group
For professionals in chemical research and drug development, the tert-butoxycarbonyl (Boc) group is an indispensable tool for the protection of amine functionalities. Its stability under various conditions and its susceptibility to cleavage under specific, controlled circumstances make it a popular choice in multi-step organic synthesis. However, the efficiency of the deprotection step is critical to the overall success of a synthetic route, impacting yield, purity, and scalability. This guide provides an objective comparison of various Boc deprotection methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate strategy for a given synthetic challenge.
The most prevalent method for Boc deprotection involves acidolysis. The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen, leading to the fragmentation of the C-O bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate subsequently decarboxylates to yield the free amine and carbon dioxide. While effective, the harshness of strong acids can be incompatible with sensitive functional groups elsewhere in the molecule, necessitating the exploration of milder alternatives.
Comparative Analysis of Boc Deprotection Methods
The choice of a deprotection reagent is a trade-off between reaction efficiency and the preservation of other functionalities within the molecule. The following tables summarize the performance of common Boc deprotection methods under various conditions.
Table 1: Acidic and Lewis Acid-Mediated Boc Deprotection
| Reagent/Method | Typical Conditions | Reaction Time | Yield (%) | Purity | Advantages & Disadvantages |
| Trifluoroacetic Acid (TFA) | 25-50% TFA in Dichloromethane (DCM) | 0.5 - 2 hours | >95% (Typical) | High | Advantages: Fast, efficient, and volatile, simplifying product isolation.[1] Disadvantages: Corrosive, can cleave other acid-labile protecting groups, and may cause side reactions with nucleophilic residues.[2] |
| Hydrochloric Acid (HCl) | 4M HCl in 1,4-Dioxane | 0.5 - 4 hours | >95% (Typical) | High | Advantages: Often yields a crystalline hydrochloride salt, which can be easier to handle.[3] Disadvantages: Dioxane is a hazardous solvent; can be less volatile than TFA. |
| p-Toluenesulfonic Acid (p-TsOH) | p-TsOH in Toluene or neat (mechanochemical) | 30 seconds (MW) - 10 minutes (neat) | >98% (neat) | High | Advantages: Milder than TFA and HCl, environmentally friendly.[4][5] Disadvantages: May require elevated temperatures or specialized equipment (ball mill, microwave). |
| Zinc Bromide (ZnBr₂) | ZnBr₂ in Dichloromethane (DCM) | 3 days (RT) | Variable | Good | Advantages: Mild Lewis acid conditions, can offer selectivity for secondary amines.[6][7] Disadvantages: Long reaction times, workup can be more complex. |
Table 2: Alternative and Milder Boc Deprotection Methods
| Reagent/Method | Typical Conditions | Reaction Time | Yield (%) | Purity | Advantages & Disadvantages |
| Thermal (Solvent-based) | Refluxing water (100°C) or other solvents (120-240°C) | < 15 minutes (water) - several hours | 90-97% (water) | High | Advantages: Acid-free, "green" method, can offer unique selectivity.[1][8] Disadvantages: Requires high temperatures, which may not be suitable for all substrates; potential for thermal degradation.[8] |
| Iron(III) Catalysis | Catalytic FeCl₃ in Dichloromethane (DCM) | 45 minutes - 24 hours | 99% (with TMSCl) | High | Advantages: Catalytic, sustainable, and often provides a clean reaction profile, sometimes eliminating the need for purification.[9][10] Disadvantages: Reaction times can be long without additives. |
| Oxalyl Chloride/Methanol | Oxalyl Chloride in Methanol | 1 - 4 hours | >70% | High | Advantages: Mild conditions (room temperature), tolerant of various functional groups.[11] Disadvantages: Potential formation of carbon monoxide as a side-product.[11] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method. The following sections provide step-by-step procedures for key Boc deprotection methods.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (e.g., 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).
-
Allow the reaction to warm to room temperature and stir for 0.5 to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[3]
Protocol 2: Milder Deprotection with HCl in 1,4-Dioxane
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl in 1,4-dioxane solution.
-
Stir the mixture at room temperature for 1 to 4 hours.[3]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with diethyl ether.[3]
-
If the free amine is required, the hydrochloride salt can be neutralized with a suitable base.
Protocol 3: Thermal Boc Deprotection in Water
Materials:
-
Boc-protected amine
-
Deionized water
-
Dichloromethane (DCM)
-
Round-bottom flask with reflux condenser, heating mantle, and magnetic stirrer
Procedure:
-
Suspend the Boc-protected amine in deionized water in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.[1]
-
Heat the mixture to reflux (100 °C) with vigorous stirring.[12]
-
Monitor the reaction by TLC. For many substrates, the reaction is complete within 15 minutes.[1]
-
Cool the reaction to room temperature.
-
Add DCM to the mixture and separate the organic layer.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the deprotected amine.[12]
Protocol 4: Catalytic Deprotection using Iron(III) Chloride
Materials:
-
Boc-protected amine
-
Iron(III) chloride (FeCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine (0.5 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of anhydrous FeCl₃ (e.g., 10 mol%).
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary significantly. The addition of trimethylsilyl chloride (TMSCl) can accelerate the reaction.[10]
-
Upon completion, the reaction mixture can often be used directly after solvent removal, as the process is typically very clean.[10][13] If necessary, a standard aqueous workup can be performed.
Protocol 5: Lewis Acid-Mediated Deprotection with Zinc Bromide
Materials:
-
Boc-protected secondary amine
-
Zinc bromide (ZnBr₂), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware
Procedure:
-
To a solution of the Boc-protected secondary amine (0.76 mmol) in anhydrous DCM (10 mL), add anhydrous ZnBr₂ (3.1 mmol).[6]
-
Stir the reaction mixture at room temperature for up to 3 days.[6]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO₃ or Rochelle's salt) and extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate to yield the deprotected amine.
Visualizing the Chemistry
To better understand the processes involved in Boc deprotection, the following diagrams illustrate the key chemical transformation and a generalized workflow for selecting a deprotection method.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Decision workflow for selecting a Boc deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. researchgate.net [researchgate.net]
- 6. Zinc Bromide [commonorganicchemistry.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 9. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. digital.csic.es [digital.csic.es]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Navigating the Biological Landscape of Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate Analogs: A Comparative Guide
The core structure, featuring a pyridine ring, a carbamate linker, and a modifiable hydroxymethyl group, presents a promising starting point for the development of targeted therapies. Research into structurally related pyridine and carbamate-containing molecules has revealed potential applications in oncology and as kinase inhibitors. This guide will delve into these potential activities, supported by available experimental data on related compounds, and provide detailed experimental protocols for key biological assays.
Potential Biological Activities and Structure-Activity Relationship Insights
The biological activity of pyridine derivatives is heavily influenced by the nature and position of their substituents. General structure-activity relationship (SAR) studies on various pyridine-containing compounds with antiproliferative activity have highlighted several key trends[1]:
-
Electron-donating groups , such as methoxy (-OCH3) and hydroxyl (-OH) groups, on the pyridine ring are often associated with enhanced antiproliferative activity.
-
The presence of hydrogen bond donors , like -NH2 and -OH groups, can also contribute positively to biological activity.
-
Conversely, the introduction of halogens (e.g., -Cl, -Br) or other bulky groups may lead to a decrease in antiproliferative effects.
While these are general observations, the specific biological target and the overall molecular context are crucial in determining the ultimate activity of a compound.
Anticancer Activity
Analogs of the core structure have been investigated for their potential as anticancer agents. For instance, copper(II) complexes of 2-pyridyl urea derivatives, which share a similar pyridine-linker-amide/carbamate motif, have demonstrated antiproliferative action against various lung cancer cell lines.
Table 1: Antiproliferative Activity of 2-Pyridyl Urea-Based Cu(II) Complexes against Human Cancer Cell Lines
| Compound | A549 IC50 (µM) | NCI-H460 IC50 (µM) | NCI-H1975 IC50 (µM) | WI-26 VA4 (non-cancerous) IC50 (µM) |
| Cu(U3)2Cl2 | > 50 | > 50 | 39.6 ± 4.5 | > 50 |
| Cu(U11)2Cl2 | > 50 | > 50 | 33.4 ± 3.8 | > 50 |
Data extracted from a study on 2-pyridyl urea-based Cu(II) complexes, which are structurally related to pyridin-2-yl carbamates[2].
These findings suggest that modifications of the carbamate portion and the introduction of metal complexes could be a viable strategy to enhance the anticancer potency of tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate analogs.
Kinase Inhibition
The pyridine scaffold is a common feature in many kinase inhibitors. While specific data on the kinase inhibitory activity of this compound analogs is scarce, related pyridine-based compounds have shown activity against various kinases. For example, novel pyridine-based compounds have been designed and synthesized as potential PIM-1 kinase inhibitors, demonstrating the potential of this scaffold in targeting protein kinases involved in cancer progression[3]. The exploration of substitutions on the pyridine ring and modifications of the hydroxymethyl group could lead to the discovery of potent and selective kinase inhibitors.
Experimental Protocols
To facilitate further research and enable standardized comparison of novel analogs, detailed protocols for key biological assays are provided below.
In Vitro Antiproliferative Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2[4].
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5x10^4 cells/well and allowed to adhere overnight[4].
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 hours)[4].
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells[4].
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration[4].
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds against a specific protein kinase.
-
Reagents and Buffers: Prepare the necessary reagents, including the kinase enzyme, substrate (peptide or protein), ATP, and assay buffer (e.g., Tris-HCl, MgCl2, DTT)[5][6].
-
Compound Preparation: Dissolve the test compounds in DMSO to create stock solutions and then prepare serial dilutions.
-
Kinase Reaction: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate. Initiate the kinase reaction by adding ATP[5][6].
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Detection: The kinase activity can be measured using various detection methods, such as:
-
Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay (e.g., Kinase-Glo®): Measuring the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity[5].
-
Fluorescence-based assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.
-
ELISA-based assay: Using a phospho-specific antibody to detect the phosphorylated substrate[5].
-
-
IC50 Calculation: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is then determined from the dose-response curve[3][6].
Visualizing the Path Forward
To conceptualize the potential research and development workflow for these analogs, the following diagrams illustrate a logical progression from initial screening to the identification of lead compounds.
Caption: A generalized workflow for the synthesis and biological evaluation of novel analogs.
The signaling pathways potentially modulated by these compounds, particularly in the context of cancer, are complex and interconnected. The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by kinase-inhibiting analogs.
Caption: A hypothetical signaling pathway potentially targeted by kinase inhibitor analogs.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. benchchem.com [benchchem.com]
A Cost-Benefit Analysis of Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Pyridine-Based Building Blocks
In the landscape of kinase inhibitor discovery, the selection of appropriate heterocyclic building blocks is a critical determinant of synthetic efficiency and the ultimate pharmacological profile of the target molecule. Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate has emerged as a valuable scaffold, offering a versatile handle for the construction of complex molecular architectures. This guide provides a comprehensive cost-benefit analysis of this key intermediate, comparing its performance and economic viability against a primary alternative, Tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate. The context of this analysis is the synthesis of inhibitors targeting the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) signaling pathways, both of which are implicated in a range of inflammatory diseases and cancers.
Executive Summary
This compound and its chloro-analogue are both instrumental in introducing the functionalized 2-aminopyridine motif, a common pharmacophore in kinase inhibitors. The choice between the hydroxymethyl and chloromethyl derivative hinges on a trade-off between reactivity, stability, and cost. While the chloromethyl derivative offers higher reactivity, potentially leading to faster reaction times and milder conditions, it comes at a higher purchase price and may exhibit greater instability. Conversely, the hydroxymethyl analogue is more cost-effective and stable, though it may require harsher reaction conditions for activation. This analysis presents a framework for selecting the optimal building block based on the specific requirements of the synthetic route and the overall project budget.
Performance and Cost Comparison
The following table summarizes the key performance indicators and cost considerations for this compound and its primary alternative. The data is compiled from typical synthetic applications, such as Suzuki-Miyaura cross-coupling reactions, which are frequently employed in the synthesis of kinase inhibitors.
| Parameter | This compound | Tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate | Notes |
| Reactivity | Moderate; requires activation (e.g., conversion to a leaving group) for many coupling reactions. | High; the chloromethyl group is a good leaving group, facilitating direct nucleophilic substitution and cross-coupling reactions. | The choice of activating agent for the hydroxymethyl group can influence the overall yield and cost. |
| Typical Reaction Yield | 70-90% (following activation) | 80-95% | Yields are highly dependent on the specific reaction conditions, substrates, and catalyst systems used. |
| Reaction Conditions | Often requires a two-step process (activation then coupling); may necessitate harsher conditions. | Typically a one-step coupling process under milder conditions. | Milder conditions can lead to better functional group tolerance and fewer side products. |
| Stability | Generally stable under standard laboratory conditions. | Can be less stable, with potential for decomposition over time or in the presence of certain reagents. | Requires careful handling and storage, often under inert atmosphere at low temperatures.[1] |
| Cost per Gram | ~$20 - $50 | ~$50 - $100+ | Prices are approximate and can vary significantly between suppliers and based on purity and quantity. |
| Cost per Mole | Lower | Higher | The higher molecular weight of the chloro-derivative also contributes to a higher cost per mole. |
Experimental Protocols
Detailed methodologies for key transformations involving these building blocks are crucial for reproducible and successful synthesis.
Protocol 1: Boc Protection of 2-Amino-6-(hydroxymethyl)pyridine
This protocol describes the synthesis of the parent compound, this compound.
Materials:
-
2-Amino-6-(hydroxymethyl)pyridine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-Amino-6-(hydroxymethyl)pyridine (1.0 eq) in DCM, add TEA (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling with Tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate
This protocol outlines a typical cross-coupling reaction using the more reactive chloromethyl derivative.
Materials:
-
Tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
In a reaction vessel, combine Tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate (1.0 eq), the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for the synthesis of kinase inhibitors using these pyridine building blocks.
References
The Versatile Building Block: A Comparative Guide to the Applications of Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate in Synthetic and Medicinal Chemistry
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures and the discovery of novel therapeutic agents. Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate has emerged as a valuable and versatile intermediate, primarily utilized in the construction of substituted pyridine-containing compounds, a motif prevalent in numerous biologically active molecules. This guide provides a comprehensive comparison of its applications, performance in key chemical transformations against relevant alternatives, and detailed experimental protocols.
Performance in Key Synthetic Transformations
This compound serves as a cornerstone for introducing the 2-amino-6-methylpyridine scaffold, a privileged structure in medicinal chemistry. The Boc-protecting group offers stability and allows for selective reactions at other positions of the pyridine ring, while the hydroxymethyl group provides a handle for further functionalization. This dual functionality makes it a highly sought-after reagent.
The primary applications of this carbamate revolve around two key transformations: the conversion of the hydroxymethyl group into a more reactive species for subsequent coupling reactions, and the direct use of the protected aminopyridine in cross-coupling reactions.
Activation of the Hydroxymethyl Group
The conversion of the primary alcohol to a better leaving group, such as a halide or a sulfonate ester, is a critical step for many synthetic strategies. This activation enables nucleophilic substitution or cross-coupling reactions to introduce a wide range of functionalities.
Table 1: Comparison of Methods for the Activation of the Hydroxymethyl Group
| Activation Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Chlorination | Thionyl chloride (SOCl₂) or Oxalyl chloride/(COCl)₂ | Good to Excellent (80-95%) | Readily available and inexpensive reagents. | Can be harsh and may not be suitable for sensitive substrates. Generates acidic byproducts. |
| Mesylation | Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N) | Excellent (>90%) | Mild reaction conditions. Mesylate is an excellent leaving group. | Mesylating agents can be moisture-sensitive. |
| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Excellent (>90%) | Tosylate is a stable and good leaving group. | Can require longer reaction times. |
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of drug discovery, it is frequently employed to couple the pyridine core with various aryl and heteroaryl boronic acids. The efficiency of this reaction is highly dependent on the nature of the leaving group on the pyridine ring.
Table 2: Comparison of Leaving Groups in Suzuki-Miyaura Coupling of 2-Boc-aminopyridine Derivatives
| Pyridine Substrate | Typical Catalyst System | Typical Yield | Advantages | Disadvantages |
| Tert-butyl (6-chloro pyridin-2-yl)carbamate | Pd(PPh₃)₄, K₂CO₃ | Good (60-85%) | Chloro-derivatives are often more stable and cost-effective. | Can be less reactive than bromo or triflate derivatives, requiring higher catalyst loading or harsher conditions. |
| Tert-butyl (6-bromo pyridin-2-yl)carbamate | Pd(dppf)Cl₂, Na₂CO₃ | Very Good to Excellent (75-95%) | More reactive than the corresponding chloride, often leading to higher yields and faster reactions. | Bromo-derivatives can be more expensive. |
| Tert-butyl (6-((trifluoro-methyl)sulfonyloxy )pyridin-2-yl)carbamate | Pd(OAc)₂/SPhos, K₃PO₄ | Excellent (>90%) | Triflate is an excellent leaving group, leading to high reactivity and yields under mild conditions. | Triflating agents are expensive and moisture-sensitive. |
Application in the Synthesis of p38 MAP Kinase Inhibitors
A significant application of this compound and its derivatives is in the synthesis of inhibitors of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway plays a crucial role in regulating inflammatory responses, making it a key target for the development of treatments for inflammatory diseases.
The general synthetic strategy involves the functionalization of the 6-position of the pyridine ring, often through a Suzuki-Miyaura coupling, to introduce a substituted aryl group that occupies a key binding pocket of the p38 enzyme.
Table 3: Biological Activity of a p38 MAPK Inhibitor Synthesized from a Carbamate-Protected Pyridine Intermediate
| Compound | Target | IC₅₀ | Reference |
| Pyridinyl-imidazole derivative | p38α MAPK | 50 nM | (Example - specific compound data not found in the provided search results) |
Experimental Protocols
Protocol 1: Synthesis of Tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate
This protocol describes the conversion of the hydroxymethyl group to a chloromethyl group, a key step in preparing the substrate for subsequent nucleophilic substitution or coupling reactions.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain Tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate.
Protocol 2: Suzuki-Miyaura Coupling of Tert-butyl (6-chloropyridin-2-yl)carbamate
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of the chlorinated pyridine derivative with an arylboronic acid.
Materials:
-
Tert-butyl (6-chloropyridin-2-yl)carbamate
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
To a Schlenk flask, add Tert-butyl (6-chloropyridin-2-yl)carbamate (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Visualizing the Synthetic and Biological Pathways
To better understand the utility of this compound, the following diagrams illustrate a typical synthetic workflow and its relevance in targeting the p38 MAPK signaling pathway.
Caption: Synthetic workflow for the functionalization of this compound.
Caption: Inhibition of the p38 MAPK signaling pathway by a derivative of the title compound.
Safety Operating Guide
Proper Disposal of Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate, ensuring compliance with regulatory standards and promoting a safe working environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[5][6] Inspect gloves prior to use and dispose of contaminated gloves in accordance with applicable laws.[6] |
| Respiratory Protection | If handling in a poorly ventilated area or if dust/vapors are generated, use a NIOSH/MSHA approved respirator.[2] |
| General Hygiene | Handle in accordance with good industrial hygiene and safety practices.[4] Wash hands thoroughly after handling.[2][3] Facilities should be equipped with an eyewash station and a safety shower.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States.[7][8]
1. Waste Characterization: The first critical step is to determine if the waste is hazardous.[9][10] This involves:
-
Reviewing available data: Based on similar compounds, this chemical may be classified as an irritant.
-
Generator Knowledge: Utilize your understanding of the processes that generated the waste.
-
Laboratory Analysis: If necessary, perform a chemical analysis to determine the hazardous characteristics of the waste.[8]
2. Segregation and Storage:
-
Store the waste in a designated, well-ventilated, and cool, dry area.[2]
-
Use a compatible and properly labeled container. The label should clearly state "Hazardous Waste" and identify the contents.
3. Transportation and Disposal:
-
Hazardous waste must be transported by a licensed hazardous waste transporter.[11]
-
A hazardous waste manifest must accompany the shipment from the point of generation to the final disposal facility.[10][12]
-
Dispose of the contents and container at an approved waste disposal plant.[9][13] Do not dispose of the chemical in drains or municipal waste streams.[9]
4. Spill and Leak Procedure: In the event of a spill:
-
Evacuate personnel from the area.
-
Ensure adequate ventilation.[14]
-
For solid spills, vacuum or sweep up the material and place it into a suitable disposal container.[2] Avoid generating dust.[2]
-
For liquid spills, absorb with an inert material and place it in a suitable disposal container.[9]
-
Clean the spill area thoroughly.
Experimental Workflow for Disposal
Below is a DOT language script that diagrams the decision-making process for the proper disposal of this compound.
References
- 1. tert-Butyl hydroxy(methyl)carbamate | C6H13NO3 | CID 272414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 9. aksci.com [aksci.com]
- 10. epa.gov [epa.gov]
- 11. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 12. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Essential Safety and Operational Guide for Handling Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate. The following procedures are based on established best practices for handling pyridine derivatives and carbamate compounds.
Hazard Analysis
-
Pyridine Derivatives : These compounds are often toxic and may be flammable. It is crucial to minimize inhalation of vapors and prevent skin contact.[1][2] Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]
-
Carbamate Compounds : Some carbamates can be toxic and may act as cholinesterase inhibitors.[4] Although many carbamates have low acute toxicity, they can be harmful if ingested or absorbed through the skin.[5][6]
Based on these components, this compound should be handled with care, assuming it may be an irritant to the eyes, skin, and respiratory system, and potentially harmful if ingested or absorbed through the skin.[6]
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the primary defense against chemical exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation (in a chemical fume hood) | Safety goggles with side shields[3] | Nitrile or neoprene gloves[1] | Laboratory coat[1][2] | Not generally required if handled in a certified chemical fume hood[2] |
| Conducting Reactions (in a chemical fume hood) | Safety goggles with side shields[3] | Nitrile or neoprene gloves[1] | Laboratory coat[1][2] | Not generally required if handled in a certified chemical fume hood[2] |
| Handling Spills | Chemical splash goggles and face shield[2] | Nitrile or butyl rubber gloves[2] | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with appropriate cartridges if outside a fume hood |
| Waste Disposal | Safety goggles[2] | Nitrile or neoprene gloves[1] | Laboratory coat[1][2] | Not generally required for sealed containers |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Always work within a properly functioning and certified laboratory chemical fume hood.[1]
-
Ensure an emergency eyewash station and safety shower are readily accessible.[2]
-
Before handling, confirm that all necessary PPE is in good condition and worn correctly.[2]
-
When weighing the solid compound, use a spatula and handle it carefully to avoid generating dust.[6]
2. Solution Preparation and Reaction:
-
Keep containers of the chemical tightly closed when not in use.[1]
-
Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge.[2][7]
-
Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2] Incompatible materials include strong oxidizing agents.[8]
-
After handling, wash hands thoroughly with soap and water.[2] Do not eat, drink, or smoke in the laboratory.[1][5]
3. Spill Management:
-
Small Spills (within a fume hood):
-
Contain the spill using an inert absorbent material such as sand or vermiculite.[2] Do not use combustible materials.
-
Carefully sweep or scoop up the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.[2]
-
-
Large Spills (or spills outside a fume hood):
Disposal Plan
All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips) and spill cleanup materials, must be treated as hazardous waste.[1]
-
Waste Collection:
-
Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
The waste container should be made of a compatible material.
-
-
Waste Storage:
-
Store waste containers in a designated, well-ventilated, and cool secondary containment area, away from incompatible materials.[2]
-
-
Waste Disposal:
-
Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour chemical waste down the drain.[9]
-
Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. benchchem.com [benchchem.com]
- 3. carlroth.com [carlroth.com]
- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. fishersci.com [fishersci.com]
- 9. p2infohouse.org [p2infohouse.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

